SS-Rjw100
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H34O |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
(1S,3aS,6aS)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol |
InChI |
InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26+,28-/m1/s1 |
InChI Key |
ZFXMYHPLTQTTFW-FULLSBAXSA-N |
Isomeric SMILES |
CCCCCCC1=C([C@]2(CC[C@@H]([C@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enantiomer-Specific Mechanism of SS-Rjw100: A Technical Guide
An In-depth Analysis of the Core Action of a Novel Nuclear Receptor Agonist
Abstract
SS-Rjw100, an enantiomer of the racemic dual agonist RJW100, targets the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1). While its counterpart, RR-Rjw100, demonstrates potent agonistic activity, this compound exhibits a weaker effect on LRH-1. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with LRH-1. Through an analysis of crystallographic, biochemical, and computational data, we delineate the structural and allosteric determinants of its attenuated activity. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the nuanced pharmacology of this compound.
Introduction
The nuclear receptors LRH-1 (NR5A2) and SF-1 (NR5A1) are critical regulators of development, metabolism, and steroidogenesis, making them attractive therapeutic targets for a range of diseases, including metabolic disorders and cancer.[1][2] The racemic compound RJW100 has been identified as a dual agonist for these receptors.[3] However, subsequent investigation into its constituent enantiomers, this compound and RR-Rjw100, has revealed significant differences in their biological activity, particularly concerning LRH-1.[1] This guide focuses on the mechanism of action of this compound, highlighting the molecular basis for its reduced agonistic profile compared to its stereoisomer.
Core Mechanism of Action
This compound functions as a partial agonist of the nuclear receptor LRH-1. Its mechanism of action is centered on its binding to the ligand-binding pocket (LBP) of the receptor, which in turn modulates the receptor's conformation and its ability to recruit coactivator proteins essential for transcriptional activation. However, the specific stereochemistry of this compound leads to a suboptimal interaction within the LBP, resulting in attenuated allosteric signaling and consequently, reduced transcriptional output.
Binding to the LRH-1 Ligand-Binding Pocket
Both this compound and its enantiomer RR-Rjw100 bind to the LBP of LRH-1 with similar affinities.[1] However, X-ray crystallography studies have revealed that this compound adopts multiple, distinct conformations within the binding pocket. This contrasts with the well-defined and stable binding mode of RR-Rjw100.
Crucially, in its various binding poses, this compound fails to establish a key hydrogen bond with the threonine 352 (T352) residue of LRH-1. This interaction is critical for the potent activation of the receptor by RR-Rjw100. The inability of this compound to form this stable interaction is a primary determinant of its weaker agonistic activity.
Attenuated Allosteric Signaling
The binding of an agonist to the LBP of a nuclear receptor initiates a cascade of conformational changes that are transmitted to the Activation Function-2 (AF-2) surface. This allosteric communication is essential for the recruitment of coactivator proteins. Molecular dynamics simulations have shown that the binding of this compound to LRH-1 results in attenuated intramolecular signaling to the AF-2 surface. This weakened allosteric signal leads to a reduced capacity to recruit coactivators, thereby diminishing the transcriptional activation of LRH-1 target genes.
Quantitative Data Summary
The differential effects of this compound and RR-Rjw100 on LRH-1 activity have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative findings.
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound | LRH-1 | Luciferase Reporter Assay | Relative Activity | 46% less active than RR-Rjw100 | |
| RR-Rjw100 | LRH-1 | Luciferase Reporter Assay | Relative Activity | 100% |
| Compound | Target | Assay | Parameter | Observation | Reference |
| This compound | LRH-1 | Differential Scanning Fluorimetry | Receptor Stabilization | Does not significantly stabilize | |
| RR-Rjw100 | LRH-1 | Differential Scanning Fluorimetry | Receptor Stabilization | Stabilizes the receptor | |
| This compound | LRH-1 / SF-1 | Fluorescence Polarization | Binding Affinity | Similar to RR-Rjw100 | |
| RR-Rjw100 | LRH-1 / SF-1 | Fluorescence Polarization | Binding Affinity | Similar to this compound |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of LRH-1 in response to treatment with this compound and RR-Rjw100.
Cell Line: HeLa cells.
Plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a promoter with LRH-1 response elements.
-
An expression plasmid for full-length human LRH-1.
-
A control plasmid expressing Renilla luciferase for normalization.
Protocol:
-
HeLa cells are seeded in 96-well plates and co-transfected with the LRH-1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.
-
Following transfection, cells are treated with varying concentrations of this compound or RR-Rjw100.
-
After a 24-hour incubation period, cells are lysed.
-
Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
-
Dose-response curves are generated, and the relative efficacy of the compounds is determined.
X-ray Crystallography
Objective: To determine the three-dimensional structure of this compound in complex with the LRH-1 ligand-binding domain (LBD).
Protein: Human LRH-1 LBD.
Ligand: this compound.
Protocol:
-
The human LRH-1 LBD is expressed and purified.
-
The purified LRH-1 LBD is co-crystallized with this compound.
-
X-ray diffraction data are collected from the resulting crystals. The crystal structure of LRH-1 bound to this compound was determined to a resolution of 1.70 Å.
-
The structure is solved and refined to reveal the binding mode of this compound within the LBP.
Molecular Dynamics Simulations
Objective: To investigate the dynamic effects of this compound binding on the conformational state and allosteric signaling of LRH-1.
System: The crystal structure of the LRH-1 LBD in complex with this compound.
Protocol:
-
The LRH-1-SS-Rjw100 complex is placed in a simulation box with explicit solvent.
-
The system is neutralized and ions are added to mimic physiological concentrations.
-
The system is subjected to energy minimization to remove steric clashes.
-
Molecular dynamics simulations are performed for a duration sufficient to observe the dynamic behavior of the complex (e.g., 1 microsecond).
-
Trajectories are analyzed to assess the stability of the ligand in the binding pocket, conformational changes in the receptor, and the intramolecular signaling pathways.
Visualizations
The following diagrams illustrate the key concepts of this compound's mechanism of action and the experimental workflows.
Conclusion
The mechanism of action of this compound as a partial agonist of LRH-1 is a clear example of the profound impact of stereochemistry on drug activity. Despite having a similar binding affinity to its more potent enantiomer, RR-Rjw100, its inability to adopt a stable, activating conformation within the ligand-binding pocket of LRH-1 leads to attenuated allosteric signaling and reduced transcriptional efficacy. This detailed understanding of the structure-activity relationship of the RJW100 enantiomers provides a valuable framework for the rational design of novel, selective nuclear receptor modulators. The distinct pharmacological profile of this compound may also present opportunities for its development as a tool compound to probe the nuances of LRH-1 biology or as a scaffold for the design of antagonists.
References
SS-Rjw100: An In-depth Technical Guide on a Stereospecific Agonist for Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SS-Rjw100, a stereoisomer of the dual agonist RJW100 for the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1). While the racemic mixture RJW100 demonstrates potent agonism for both receptors, this document focuses on the distinct pharmacological profile of the SS-enantiomer. Herein, we present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of nuclear receptor biology, metabolic diseases, and oncology, providing the foundational information necessary for the design and interpretation of studies involving this compound.
Introduction to LRH-1 and SF-1
Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1) are closely related orphan nuclear receptors that play critical roles in a multitude of physiological processes.[1] LRH-1 is a key regulator of cholesterol and bile acid homeostasis, as well as hepatic glucose metabolism.[2] It is also implicated in intestinal inflammation and the development of certain cancers. SF-1 is essential for the development and function of the adrenal glands and gonads, regulating the expression of steroidogenic enzymes. Given their involvement in various diseases, including metabolic syndrome, inflammatory bowel disease, and cancer, both LRH-1 and SF-1 are attractive targets for therapeutic intervention.
This compound: A Stereospecific Modulator
RJW100 was developed as a potent dual agonist for LRH-1 and SF-1.[3][4] It exists as a racemic mixture of two enantiomers: RR-Rjw100 and this compound. Research has revealed that the biological activity of these enantiomers is not identical, highlighting the importance of stereochemistry in drug design. The RR-enantiomer, RR-RJW100, has been shown to be the more potent agonist for LRH-1.[5] This guide focuses on the characterization of the SS-enantiomer, this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in comparison to its enantiomer and the racemic mixture where available.
Table 1: Binding Affinity (Ki) of RJW100 Enantiomers for LRH-1 and SF-1
| Compound | LRH-1 Ki (µM) | SF-1 Ki (µM) | Reference |
| This compound | 1.2 | 30 | |
| RR-Rjw100 | 0.4 | 13 |
Table 2: Agonist Activity of RJW100 and its Enantiomers
| Compound | Target | Assay | Endpoint | Value | Reference |
| RJW100 | LRH-1 | Luciferase Reporter Assay | pEC50 | 6.6 | |
| RJW100 | SF-1 | Luciferase Reporter Assay | pEC50 | 7.5 | |
| This compound | LRH-1 | Luciferase Reporter Assay | Activity | Attenuated activation (46% less active than RR-Rjw100) | |
| RR-Rjw100 | LRH-1 | Luciferase Reporter Assay | Activity | More potent activator | |
| This compound & RR-Rjw100 | SF-1 | Luciferase Reporter Assay | Activity | Similar activation |
Signaling Pathways
The activation of LRH-1 and SF-1 by an agonist like this compound initiates a cascade of events leading to the regulation of target gene expression.
Upon binding of this compound to the ligand-binding domain of LRH-1 or SF-1, the receptor undergoes a conformational change. This change facilitates the dissociation of corepressors and the recruitment of coactivators. The receptor-agonist-coactivator complex then binds to specific DNA response elements in the promoter regions of target genes, leading to the modulation of their transcription. For this compound, the recruitment of coactivators to LRH-1 is less efficient compared to its RR-enantiomer, resulting in attenuated transcriptional activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Luciferase Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene.
Protocol:
-
Cell Culture: Plate human embryonic kidney (HEK293T) cells in 96-well plates at a density of 2 x 10^4 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: After 24 hours, co-transfect the cells using a suitable transfection reagent with the following plasmids:
-
An expression vector for full-length human LRH-1 or SF-1.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for LRH-1/SF-1.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to a nuclear receptor.
Protocol:
-
Reagent Preparation:
-
Purify the ligand-binding domain (LBD) of human LRH-1 or SF-1.
-
Prepare a fluorescently labeled probe that is known to bind to the receptor.
-
Prepare a serial dilution of this compound.
-
-
Assay Setup: In a 384-well, low-volume, black plate, add the purified receptor LBD and the fluorescent probe at optimized concentrations.
-
Incubation 1: Incubate the plate for 1 hour at room temperature to allow the receptor and probe to equilibrate.
-
Compound Addition: Add the serially diluted this compound or vehicle control to the wells.
-
Incubation 2: Incubate for an additional 2 hours at room temperature to allow for competitive binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Mechanism of Differential Activity
Structural studies have provided insights into the differential activity of the RJW100 enantiomers. While both this compound and RR-Rjw100 bind within the ligand-binding pocket of LRH-1, they adopt different conformations. The more potent RR-enantiomer forms a critical hydrogen bond with a key residue in the binding pocket, which is important for receptor activation. In contrast, this compound fails to make this crucial interaction, leading to a less stable and less active receptor conformation. This difference in binding mode also affects the allosteric communication within the receptor, resulting in attenuated recruitment of coactivators by this compound.
Conclusion
This compound is a valuable tool for dissecting the specific roles of LRH-1 and SF-1. Its stereospecific interactions and differential activity compared to its RR-enantiomer underscore the importance of chirality in ligand design for nuclear receptors. While it demonstrates weaker agonism towards LRH-1, its activity at SF-1 is comparable to RR-Rjw100, making it a useful probe for studies where SF-1 modulation is of primary interest. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of nuclear receptor biology and its implications in health and disease.
References
Unveiling SS-Rjw100: A Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SS-Rjw100 is a synthetic small molecule and one of the two enantiomers of the racemic compound RJW100. It functions as a dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1), both of which are critical regulators of metabolism, inflammation, and cellular proliferation.[1][2][3] While its enantiomer, RR-RJW100, is a more potent activator of LRH-1, the study of this compound provides crucial insights into the stereospecific interactions within the ligand-binding pocket of these receptors, informing future drug design and the potential for developing antagonists.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is characterized by a hexahydropentalene core, two bulky styrene substituents, a hydrophobic n-hexyl substituent, and a hydroxyl group capable of forming polar interactions.[1] The stereochemistry at positions 1 (hydroxyl group), 3a (external styrene), and 6a distinguishes it from its RR-enantiomer.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Binding Affinity (Ki) for LRH-1 | 1.2 μM | |
| Binding Affinity (Ki) for SF-1 | 30 μM | |
| LRH-1 Transcriptional Activity | 46% less active than RR-RJW100 in luciferase reporter assays | |
| Thermal Stability | Shows poor thermal stability |
Mechanism of Action and Signaling Pathway
This compound acts as an agonist for LRH-1 and SF-1, promoting the recruitment of coregulator proteins, such as the transcriptional intermediary factor 2 (Tif2), to the receptor. However, its interaction with the LRH-1 ligand binding domain (LBD) is distinct from that of its more active enantiomer, RR-RJW100.
X-ray crystallography has revealed that this compound can adopt multiple configurations within the binding pocket of LRH-1. This conformational flexibility prevents it from forming a critical hydrogen bond that is essential for the robust activation of the receptor by RR-RJW100. Consequently, this compound leads to a weaker allosteric signaling network between the ligand binding pocket and the activation function surface (AFS), which is the site of coregulator binding. This diminished allosteric activation results in reduced transcriptional activity compared to RR-RJW100.
Experimental Protocols
The characterization of this compound has involved a variety of sophisticated experimental techniques. Below are generalized protocols for the key experiments cited in the literature.
X-ray Crystallography
To determine the binding mode of this compound to the LRH-1 Ligand Binding Domain (LBD), X-ray crystallography was employed.
Luciferase Reporter Assays
These assays are used to quantify the transcriptional activity of LRH-1 in response to this compound.
Table 2: Generalized Protocol for Luciferase Reporter Assay
| Step | Procedure |
| 1. Cell Culture and Transfection | Plate cells (e.g., HeLa) and transfect with plasmids encoding LRH-1 and a luciferase reporter gene under the control of an LRH-1 responsive promoter. |
| 2. Compound Treatment | Treat the transfected cells with varying concentrations of this compound (e.g., 30 μM) for a specified duration (e.g., 24 hours). |
| 3. Cell Lysis | Lyse the cells to release the cellular components, including the expressed luciferase enzyme. |
| 4. Luminescence Measurement | Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. |
| 5. Data Analysis | Normalize the luciferase activity to a control (e.g., β-galactosidase activity or total protein concentration) to account for variations in transfection efficiency and cell number. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are performed to investigate the dynamic behavior of the LRH-1/SS-Rjw100 complex and to understand the allosteric communication within the receptor.
Conclusion
This compound, while a less potent agonist than its enantiomer, serves as an invaluable chemical probe for understanding the nuanced structure-activity relationships governing ligand recognition and activation of LRH-1 and SF-1. The detailed structural and functional studies of this compound have illuminated the critical role of specific ligand-receptor interactions in dictating the strength of allosteric signaling and subsequent transcriptional activation. This knowledge is instrumental for the rational design of next-generation modulators of these important nuclear receptors, with potential therapeutic applications in metabolic and neoplastic diseases. The distinct binding mode of this compound also presents an opportunity for the structure-guided design of LRH-1 antagonists.
References
Enantiomer-Specific Activity of RJW100: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Enantiomer-Specific Activity of the LRH-1 and SF-1 Dual Agonist, RJW100
This technical guide provides a comprehensive overview of the enantiomer-specific activities of RJW100, a dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced activity of this compound and its potential therapeutic applications.
Introduction
RJW100 is a potent synthetic agonist of LRH-1 and SF-1, two nuclear receptors that play critical roles in metabolism, development, and steroidogenesis.[1][2] As with many chiral molecules in drug development, the individual enantiomers of RJW100, namely RR-RJW100 and SS-RJW100, exhibit distinct biological activities.[1] Understanding these enantiomer-specific differences is crucial for the development of more potent and selective therapeutic agents targeting LRH-1 and SF-1. This guide summarizes the key quantitative data, details the experimental protocols used to elucidate these differences, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The enantiomers of RJW100 display notable differences in their interaction with and activation of LRH-1 and SF-1. While both enantiomers bind to the receptors, RR-RJW100 generally exhibits stronger agonistic activity, particularly for LRH-1.[1] The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Binding Affinities of RJW100 Enantiomers for LRH-1 and SF-1
| Compound | Receptor | Binding Affinity (Kᵢ, µM) |
| RR-RJW100 | LRH-1 | 0.4[1] |
| This compound | LRH-1 | 1.2 |
| RR-RJW100 | SF-1 | 13 |
| This compound | SF-1 | Not significantly different from RR-RJW100 |
Table 2: Potency and Efficacy of RJW100 and its Enantiomers
| Compound | Receptor | pEC₅₀ | Relative Activity |
| RJW100 (racemic) | LRH-1 | 6.6 | Not applicable |
| RJW100 (racemic) | SF-1 | 7.5 | Not applicable |
| RR-RJW100 | LRH-1 | Not reported | 46% more active than this compound |
| This compound | LRH-1 | Not reported | Baseline for comparison |
Table 3: Receptor Stabilization by RJW100 Enantiomers
| Compound | Receptor | Thermal Shift (ΔTₘ, °C) |
| RR-RJW100 | LRH-1 | ~4 |
| This compound | LRH-1 | Lower than RR-RJW100 |
| RR-RJW100 | SF-1 | Stabilizes the receptor |
| This compound | SF-1 | Lower stabilization than RR-RJW100 |
Signaling Pathways
Upon activation by agonists like RJW100, LRH-1 and SF-1 modulate the transcription of a wide array of target genes involved in various physiological processes. The diagram below illustrates the general signaling pathway for these nuclear receptors.
Experimental Workflow
The determination of the enantiomer-specific activity of RJW100 involves a series of in vitro experiments designed to quantify binding affinity, receptor activation, and stabilization. The general workflow for these experiments is outlined below.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for studying nuclear receptor-ligand interactions and are representative of the techniques used to characterize the enantiomers of RJW100.
Competition Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Kᵢ) of the RJW100 enantiomers to LRH-1 and SF-1 by measuring their ability to displace a fluorescently labeled probe from the receptor's ligand-binding pocket.
-
Materials:
-
Purified LRH-1 or SF-1 Ligand Binding Domain (LBD)
-
Fluorescently labeled probe (e.g., a fluorescein-labeled ligand)
-
RR-RJW100 and this compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a solution of the LRH-1 or SF-1 LBD and the fluorescent probe in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.
-
Prepare serial dilutions of the RR-RJW100 and this compound enantiomers in the assay buffer.
-
In a 384-well plate, add the receptor-probe mixture to each well.
-
Add the serially diluted enantiomers to the wells. Include control wells with only the receptor-probe mixture (maximum polarization) and wells with a high concentration of a known binder or only the probe (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each enantiomer.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Probe]/Kₑ), where [Probe] is the concentration of the fluorescent probe and Kₑ is its dissociation constant.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of the RJW100 enantiomers to activate the transcriptional activity of LRH-1 or SF-1.
-
Materials:
-
HEK293T or HeLa cells
-
Expression plasmid for full-length LRH-1 or SF-1
-
Reporter plasmid containing a luciferase gene downstream of a promoter with LRH-1/SF-1 response elements
-
Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
RR-RJW100 and this compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Co-transfect the cells with the LRH-1/SF-1 expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the RR-RJW100 and this compound enantiomers. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ and maximum efficacy for each enantiomer.
-
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of the LRH-1 and SF-1 LBDs upon binding of the RJW100 enantiomers. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).
-
Materials:
-
Purified LRH-1 or SF-1 LBD
-
SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
RR-RJW100 and this compound
-
Assay Buffer (e.g., HEPES-buffered saline)
-
Real-time PCR instrument capable of performing a thermal melt curve
-
-
Procedure:
-
Prepare a master mix containing the purified receptor LBD and SYPRO Orange dye in the assay buffer.
-
Prepare solutions of the RR-RJW100 and this compound enantiomers at a concentration sufficient to ensure saturation of the receptor (typically a 10- to 20-fold molar excess).
-
In a 96-well PCR plate, combine the receptor-dye master mix with either the enantiomer solution or a vehicle control.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in the real-time PCR instrument.
-
Program the instrument to perform a thermal ramp, typically from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute), while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
The instrument software will generate a melt curve by plotting fluorescence intensity versus temperature.
-
The melting temperature (Tₘ) is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.
-
Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the vehicle control from the Tₘ of the sample with the enantiomer.
-
Conclusion
The data and methodologies presented in this technical guide highlight the importance of evaluating individual enantiomers in drug discovery. In the case of RJW100, the RR enantiomer is a more potent agonist of LRH-1 than the SS enantiomer, a finding that has significant implications for the design of future LRH-1 and SF-1 modulators. The detailed experimental protocols provided herein offer a robust framework for researchers seeking to perform similar characterizations of chiral compounds targeting nuclear receptors.
References
The Role of SS-Rjw100 in Regulating Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SS-Rjw100 is a synthetic small molecule that has been identified as a chiral-specific agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1). As a key regulator of metabolic homeostasis, LRH-1 has emerged as a promising therapeutic target for a range of metabolic diseases, including non-alcoholic fatty liver disease, diabetes, and inflammatory bowel disease. This technical guide provides an in-depth analysis of the role of this compound in the regulation of metabolic pathways, with a focus on its mechanism of action, relevant experimental protocols, and the current understanding of its downstream effects. While this compound is a weaker activator of LRH-1 compared to its enantiomer, RR-Rjw100, its study provides crucial insights into the structural and allosteric requirements for LRH-1 agonism and offers a potential scaffold for the design of novel metabolic modulators.
Introduction to this compound and its Targets
This compound is one of the two enantiomers of the racemic compound RJW100, a dual agonist for the nuclear receptors LRH-1 (NR5A2) and SF-1 (NR5A1). These receptors are critical transcription factors that regulate a wide array of physiological processes.
-
Liver Receptor Homolog-1 (LRH-1): Predominantly expressed in the liver, pancreas, and intestine, LRH-1 is a key regulator of bile acid synthesis, cholesterol homeostasis, glucose metabolism, and hepatic lipid metabolism. It plays a crucial role in the transcriptional control of genes involved in these pathways.
-
Steroidogenic Factor-1 (SF-1): Primarily found in the adrenal glands, gonads, and pituitary, SF-1 is essential for steroidogenesis and the development and function of endocrine tissues.
The therapeutic potential of modulating these receptors has driven research into the development of synthetic ligands like RJW100 and its enantiomers.
Mechanism of Action of this compound
The primary mechanism of action of this compound involves its direct binding to the ligand-binding pocket (LBP) of LRH-1, leading to a conformational change in the receptor and subsequent recruitment of coactivator proteins. However, detailed structural and functional studies have revealed significant differences in the way this compound and its enantiomer, RR-Rjw100, interact with and activate LRH-1.
This compound is characterized as a weaker agonist of LRH-1. This reduced activity is attributed to several factors at the molecular level:
-
Binding Configuration: X-ray crystallography studies have shown that this compound adopts multiple, unstable configurations within the LRH-1 ligand-binding pocket. This contrasts with the stable and specific orientation adopted by the more potent RR-Rjw100 enantiomer.[1][2]
-
Impaired Allosteric Signaling: The activation of LRH-1 relies on an allosteric communication network between the ligand-binding pocket and the activation function surface (AFS), where coactivators bind. Molecular dynamics simulations suggest that this compound attenuates this intramolecular signaling, leading to less efficient recruitment of coactivators.[1]
-
Reduced Coactivator Recruitment: In vitro assays have demonstrated that this compound is less effective at promoting the recruitment of coactivator proteins, such as the transcriptional intermediary factor 2 (Tif2), to the LRH-1 receptor complex.[1] Specifically, RR-RJW100 recruits 55% higher levels of the Tif2 coactivator to LRH-1 than this compound at saturation.[1]
These molecular differences provide a clear rationale for the observed weaker transcriptional activation by this compound.
Signaling Pathway Diagram
Caption: LRH-1 signaling pathway modulated by this compound.
Role in Regulating Metabolic Pathways
The role of this compound in regulating metabolic pathways is intrinsically linked to its function as a weak LRH-1 agonist. LRH-1 is a central regulator of several metabolic processes, and its activation, even to a lesser extent by this compound, can influence these pathways.
Lipid Metabolism
LRH-1 is a key player in hepatic lipid homeostasis. It regulates the expression of genes involved in bile acid synthesis (e.g., CYP7A1, CYP8B1) and cholesterol transport. While specific data for this compound is limited, studies on the racemic RJW100 have shown its ability to modulate the expression of LRH-1 target genes involved in lipid metabolism.
Glucose Homeostasis
LRH-1 has been shown to be involved in hepatic glucose sensing and metabolism. It can regulate the expression of genes involved in glycolysis and gluconeogenesis. The weaker activation of LRH-1 by this compound suggests a potentially attenuated effect on these pathways compared to more potent agonists.
Quantitative Data
The majority of available quantitative data for this compound is comparative, highlighting its reduced efficacy relative to its enantiomer, RR-Rjw100.
| Parameter | This compound | RR-Rjw100 | Reference |
| LRH-1 Transcriptional Activity (Luciferase Reporter Assay) | 46% less active | More potent enantiomer | |
| Tif2 Coactivator Recruitment to LRH-1 | Lower recruitment | 55% higher recruitment at saturation | |
| Binding Affinity to LRH-1 | Similar to RR-Rjw100 | Similar to this compound |
Experimental Protocols
The characterization of this compound and its interaction with LRH-1 involves a variety of sophisticated experimental techniques. Detailed protocols for these key experiments are outlined below.
Luciferase Reporter Assay for LRH-1 Activation
This assay is used to quantify the ability of a compound to activate LRH-1 and drive the expression of a reporter gene.
Principle: Cells are co-transfected with an expression vector for LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 responsive promoter. Activation of LRH-1 by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.
Protocol:
-
Cell Culture: Plate HEK293T or a similar cell line in 96-well plates.
-
Transfection: Co-transfect cells with an LRH-1 expression plasmid and a luciferase reporter plasmid containing LRH-1 response elements. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., RR-Rjw100).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
In Vitro Coregulator Recruitment Assay (e.g., TR-FRET)
This assay measures the ability of a ligand to promote the interaction between LRH-1 and a coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method. A tagged LRH-1 protein (e.g., GST-tagged) is incubated with a fluorescently labeled coactivator peptide (e.g., fluorescein-labeled Tif2 peptide) and a terbium-labeled antibody against the tag. In the presence of an agonist, the coactivator peptide is recruited to LRH-1, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing purified GST-tagged LRH-1 ligand-binding domain (LBD), a terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide.
-
Compound Addition: Add serial dilutions of this compound to a 384-well plate.
-
Reaction Incubation: Add the LRH-1/antibody/peptide mixture to the wells and incubate at room temperature for 1-4 hours.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~490 nm for terbium and ~520 nm for fluorescein).
-
Data Analysis: Calculate the emission ratio (520 nm / 490 nm) and plot it against the compound concentration to determine the EC50 for coactivator recruitment.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the LRH-1/SS-Rjw100 complex at an atomic level.
Principle: MD simulations use classical mechanics to calculate the trajectories of atoms and molecules over time, allowing for the study of conformational changes, binding stability, and allosteric communication within a protein-ligand complex.
Workflow:
-
System Setup: Start with the crystal structure of the LRH-1 LBD. Dock this compound into the ligand-binding pocket using molecular docking software.
-
Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system and mimic physiological salt concentrations.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps to gradually heat the system to the desired temperature and pressure.
-
Production Run: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational landscape of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to study ligand-protein interactions, conformational stability (RMSD, RMSF), and allosteric signaling pathways.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound serves as a valuable chemical probe for understanding the intricacies of LRH-1 activation. While it is a weaker agonist than its enantiomer, its study has been instrumental in elucidating the structural determinants of potent LRH-1 agonism. The unstable binding mode and impaired allosteric signaling of this compound highlight the precise conformational requirements for effective receptor activation.
Future research should focus on:
-
Transcriptomic and Metabolomic Profiling: Comprehensive studies to delineate the specific downstream genes and metabolic pathways regulated by this compound in relevant cell types (e.g., hepatocytes).
-
In Vivo Studies: Evaluation of the effects of this compound in animal models of metabolic disease to understand its physiological relevance and potential therapeutic utility or limitations.
-
Structure-Activity Relationship (SAR) Studies: Utilizing the structural information from this compound and RR-Rjw100 to design novel LRH-1 modulators with improved potency, selectivity, and pharmacokinetic properties. The scaffold of this compound could also be a starting point for the design of LRH-1 antagonists.
References
Preliminary Studies on SS-Rjw100: A Technical Overview of its Interaction with Nuclear Receptors and Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary studies on SS-Rjw100, an enantiomer of the dual Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1) agonist, RJW100. This document outlines the current understanding of its mechanism of action, its impact on gene expression, and the associated signaling pathways. The information is intended to support further research and development of modulators for these critical nuclear receptors.
Introduction to this compound and its Molecular Targets
RJW100 is a synthetic agonist for the nuclear receptors LRH-1 (NR5A2) and SF-1 (NR5A1), which are key regulators of metabolism, inflammation, and cellular proliferation.[1][2][3] Chirality plays a crucial role in the activity of RJW100, which exists as two enantiomers: RR-Rjw100 and this compound.[1] While both enantiomers bind to LRH-1 and SF-1, studies have demonstrated that this compound is a significantly weaker agonist for LRH-1 compared to its RR counterpart.[1]
The attenuated activity of this compound is attributed to its binding mode within the ligand-binding domain of LRH-1. Unlike RR-Rjw100, which establishes a critical interaction for receptor activation, this compound adopts multiple configurations, leading to weaker recruitment of coactivator proteins. This enantiomer-specific activity highlights the potential for designing more selective LRH-1 modulators, with the this compound scaffold being a potential starting point for antagonist development.
Quantitative Analysis of Gene Expression Modulation
While specific quantitative gene expression data for this compound is limited in publicly available literature, studies on the racemic mixture of RJW100 provide insights into the target genes. It is important to note that the quantitative impact of this compound is expected to be less pronounced than that of the racemic mixture or the more potent RR-enantiomer.
The following tables summarize the known effects of RJW100 on the expression of key LRH-1 target genes in various cell models.
Table 1: Effect of RJW100 on the Expression of Key LRH-1 Target Genes
| Gene | Gene Name | Function | Cell Line | Treatment | Fold Change (mRNA) | Reference |
| SHP | Small Heterodimer Partner | Nuclear receptor, metabolic regulator | HepG2 | 5 µM RJW100 | Significant dose-dependent increase | |
| CYP11A1 | Cytochrome P450 Family 11 Subfamily A Member 1 | Cholesterol side-chain cleavage enzyme | HepG2 | 10 µM Abamectin + 20 µM RJW100 | Attenuation of Abamectin-induced expression | |
| CYP8B1 | Cytochrome P450 Family 8 Subfamily B Member 1 | Bile acid synthesis | HepG2 | 10 µM Topotecan + 20 µM RJW100 | Attenuation of Topotecan-induced expression | |
| miR-200c | microRNA-200c | Regulation of ZEB1/ZEB2 | Not Specified | RJW100 | Strong activation of promoter | |
| ZEB1/ZEB2 | Zinc Finger E-Box Binding Homeobox 1/2 | Transcriptional repressors | Not Specified | RJW100 | Downregulation |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of RJW100 and its enantiomers. These protocols can be adapted for specific studies on this compound.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma cell line, HepG2, is commonly used for studying LRH-1 activity.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For gene expression analysis, cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound at the desired concentration (e.g., 1-20 µM) or vehicle control (e.g., DMSO). The treatment duration is typically 24 hours.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qRT-PCR: Real-time PCR is performed using a qPCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with a suitable SYBR Green master mix. Gene-specific primers for target genes (SHP, CYP11A1, CYP8B1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the data is normalized to the expression of the housekeeping gene and presented as a fold change relative to the vehicle-treated control.
Luciferase Reporter Assay
-
Plasmids: A luciferase reporter plasmid containing the firefly luciferase gene under the control of a promoter with LRH-1 response elements is used. A renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency. An expression plasmid for LRH-1 may also be co-transfected.
-
Transfection: Cells (e.g., HeLa or HEK293T) are seeded in 96-well plates and co-transfected with the reporter plasmids and LRH-1 expression plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, the cells are treated with various concentrations of this compound or a vehicle control for another 24 hours.
-
Luciferase Assay: The luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the renilla luciferase activity. The results are typically presented as fold activation over the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by LRH-1 agonists and a typical experimental workflow for studying their effects on gene expression.
Caption: LRH-1 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Gene Expression Analysis.
Conclusion and Future Directions
The preliminary studies on this compound reveal it to be a weak agonist of LRH-1 with a distinct mechanism of action compared to its more potent enantiomer, RR-Rjw100. While direct quantitative data on its gene expression effects are sparse, the known targets of the racemic RJW100 provide a strong foundation for future investigations. The provided experimental protocols and pathway diagrams serve as a guide for researchers aiming to further characterize the biological activity of this compound.
Future research should focus on obtaining comprehensive transcriptomic data (e.g., via RNA-sequencing) to elucidate the global gene expression changes induced by this compound. Such studies will be invaluable in determining its potential as a pharmacological tool to probe LRH-1 biology or as a scaffold for the development of novel LRH-1 antagonists for therapeutic applications in metabolic and neoplastic diseases.
References
The Impact of SS-Rjw100 on Cellular Proliferation and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SS-Rjw100 is a synthetic small molecule that acts as an agonist for the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1 or NR5A2) and Steroidogenic Factor-1 (SF-1 or NR5A1). As the less active enantiomer of the potent dual agonist RJW100, this compound presents a unique tool for dissecting the nuanced roles of LRH-1 and SF-1 in cellular processes. This technical guide provides an in-depth analysis of the known and inferred impacts of this compound on cellular proliferation and inflammation, supported by comparative data with its more active counterpart, RR-Rjw100. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to facilitate further research and drug development efforts.
Introduction to this compound and its Molecular Targets
This compound is one of two enantiomers that constitute the racemic compound RJW100, a dual agonist of the nuclear receptors LRH-1 and SF-1.[1] These receptors are critical regulators of development, metabolism, and cellular homeostasis.[2] Their dysfunction has been implicated in a range of pathologies, including metabolic diseases, cancer, and inflammatory conditions.[3][4]
-
Liver Receptor Homolog-1 (LRH-1): Predominantly expressed in the liver, intestine, pancreas, and ovaries, LRH-1 governs the transcriptional control of genes involved in bile acid synthesis, cholesterol homeostasis, and steroidogenesis.[2] Emerging evidence highlights its role in intestinal cell proliferation and its potential involvement in promoting inflammation and tumorigenesis in gastric cancer.
-
Steroidogenic Factor-1 (SF-1): Essential for the development and function of the adrenal glands and gonads, SF-1 is a master regulator of steroid hormone production. It also plays a role in the central nervous system, influencing energy homeostasis and anxiety.
Due to their significant roles in pathophysiology, both LRH-1 and SF-1 are considered promising therapeutic targets. This compound, as a stereoisomer of a potent agonist, provides a valuable chemical probe to explore the therapeutic potential of modulating these receptors.
Quantitative Data on Enantiomer-Specific Activity
While specific quantitative data on the direct effects of this compound on cellular proliferation and inflammation are limited in publicly available literature, comparative studies with its enantiomer, RR-Rjw100, provide crucial insights into its attenuated activity.
| Parameter | Receptor | This compound | RR-Rjw100 | Racemic RJW100 | Reference |
| Receptor Binding Affinity (Ki) | LRH-1 | ~ Similar to RR-Rjw100 | ~ Similar to this compound | Not specified | |
| Transcriptional Activity | LRH-1 | 46% less active than RR-Rjw100 | More potent agonist | pEC50 = 6.6 | |
| Transcriptional Activity | SF-1 | Not specified | Not specified | pEC50 = 7.5 |
Table 1: Comparative in vitro activity of this compound and RR-Rjw100.
The available data indicates that while both enantiomers exhibit similar binding affinities for LRH-1, this compound is a significantly weaker activator of its transcriptional activity. This is attributed to its failure to form a critical interaction within the receptor's binding pocket, leading to attenuated intramolecular signaling and reduced recruitment of coactivators.
Impact on Cellular Proliferation
The role of LRH-1 in cellular proliferation is context-dependent. In intestinal crypt cells, it is involved in controlling normal proliferation and differentiation. However, its expression has been linked to accelerated cell cycles in gastric cancer.
Given that this compound is a weaker agonist of LRH-1, its pro-proliferative effects in cancer models are expected to be less pronounced compared to RR-Rjw100 or the racemic RJW100. Conversely, in contexts where LRH-1 activation might be beneficial for controlled proliferation, the attenuated activity of this compound could offer a more nuanced therapeutic window.
Experimental Protocols for Assessing Cellular Proliferation
Standard cell-based assays can be employed to quantify the effects of this compound on cellular proliferation.
a) Cell Viability/Metabolic Activity Assays (e.g., MTT, XTT):
-
Cell Seeding: Plate cancer cell lines known to express LRH-1 (e.g., HepG2, certain gastric or breast cancer lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, RR-Rjw100 (as a positive control), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.
b) DNA Synthesis Assay (e.g., BrdU Incorporation):
-
Cell Seeding and Treatment: As described above.
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes to allow antibody access to the nucleus.
-
Immunodetection: Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.
-
Analysis: Quantify the number of BrdU-positive cells using fluorescence microscopy or flow cytometry.
Impact on Inflammation
LRH-1 has been identified as a key player in the inflammatory response. Its expression in intestinal crypt cells suggests a role in promoting inflammation in the context of gastric cancer. Furthermore, studies have shown that pharmacological inhibition of LRH-1 can reduce the production of pro-inflammatory cytokines in macrophages.
As a weak LRH-1 agonist, this compound is anticipated to have a diminished pro-inflammatory effect compared to its more potent enantiomer. Further investigation is required to determine if its attenuated agonism could translate to a partial antagonistic effect in certain inflammatory contexts or if it simply has a lower potential to induce inflammatory responses.
Experimental Protocols for Assessing Inflammation
a) Cytokine Production Assay (e.g., ELISA):
-
Cell Culture: Culture immune cells such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).
-
Stimulation and Treatment: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of this compound, RR-Rjw100, and a vehicle control.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant.
b) Gene Expression Analysis (e.g., quantitative PCR):
-
Cell Treatment and RNA Extraction: Treat cells as described above. After the incubation period, lyse the cells and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for inflammatory marker genes (e.g., TNF, IL6, IL1B, COX2). Normalize the expression levels to a housekeeping gene.
Signaling Pathways and Visualizations
The effects of this compound on cellular proliferation and inflammation are mediated through the activation of LRH-1 and SF-1, which in turn regulate the transcription of target genes.
Caption: LRH-1 signaling pathway activation by this compound.
The diagram illustrates the attenuated activation of the LRH-1 signaling pathway by this compound. Upon entering the cell, this compound binds to LRH-1, inducing a conformational change that is less effective at recruiting coactivators compared to more potent agonists. This results in a weaker transcriptional regulation of target genes involved in cellular proliferation and inflammation.
Caption: Workflow for assessing this compound's effect on proliferation.
This workflow outlines the key steps in a typical cell-based experiment to determine the impact of this compound on cellular proliferation.
Conclusion and Future Directions
This compound serves as a crucial chemical tool for understanding the graded response of LRH-1 and SF-1 activation. Its characterization as a weaker agonist compared to its enantiomer, RR-Rjw100, underscores the importance of stereochemistry in drug design. While direct evidence of this compound's impact on cellular proliferation and inflammation is still emerging, its attenuated activity profile suggests a reduced capacity to promote these processes compared to more potent agonists.
Future research should focus on generating specific dose-response data for this compound in various cancer cell lines and primary immune cells. Head-to-head comparisons with RR-Rjw100 and racemic RJW100 will be essential to fully elucidate its pharmacological profile. Such studies will not only enhance our understanding of LRH-1 and SF-1 biology but also inform the development of next-generation modulators with tailored efficacy and safety profiles for the treatment of cancer and inflammatory diseases. The potential for this compound to act as a partial agonist or even an antagonist in specific cellular contexts warrants further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. cancer-research-network.com [cancer-research-network.com]
Unlocking Therapeutic Avenues: A Technical Guide to LRH-1/SF-1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning field of Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1) agonists, illuminating their therapeutic potential, mechanisms of action, and the experimental frameworks for their evaluation. As key regulators of metabolism, inflammation, and steroidogenesis, LRH-1 and SF-1 have emerged as promising targets for a spectrum of diseases, including metabolic disorders, inflammatory bowel disease (IBD), and cancer.[1][2][3][4][5] This document provides a comprehensive overview of the current landscape, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Therapeutic Potential and Mechanism of Action
LRH-1 and SF-1 are nuclear receptors that act as transcription factors, regulating a diverse array of physiological processes. Agonists are small molecules that bind to the ligand-binding pocket of these receptors, inducing a conformational change that facilitates the recruitment of coactivator proteins and initiates the transcription of target genes.
The therapeutic applications of LRH-1/SF-1 agonists are broad:
-
Metabolic Diseases: By modulating genes involved in cholesterol and bile acid homeostasis, as well as glucose control, LRH-1 agonists present a promising strategy for treating conditions like type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).
-
Inflammatory Bowel Disease (IBD): LRH-1 plays a crucial role in reducing intestinal inflammation, and its activation by agonists has shown therapeutic potential in preclinical models of IBD.
-
Cancer: The involvement of LRH-1 in the Wnt/β-catenin signaling pathway has implicated it in the progression of certain cancers, suggesting that modulating its activity could be a viable therapeutic approach.
-
Steroidogenesis-related Disorders: SF-1 is a master regulator of steroid hormone production. Agonists of SF-1 could therefore be explored for the treatment of disorders characterized by dysregulated steroidogenesis.
Recent breakthroughs in structure-guided drug design have led to the development of highly potent, low-nanomolar LRH-1 agonists, with novel mechanisms of action that rely on specific polar interactions within the ligand-binding pocket. Additionally, fragment-based screening approaches are being employed to discover novel, drug-like LRH-1 agonists.
Quantitative Data on LRH-1/SF-1 Agonists
The following tables summarize the quantitative data for several key LRH-1 and SF-1 agonists, providing a comparative overview of their potency and efficacy.
Table 1: Potency (EC50) of LRH-1/SF-1 Agonists in Luciferase Reporter Assays
| Compound | LRH-1 EC50 (µM) | SF-1 EC50 (µM) | Reference(s) |
| RJW100 | 1.5 ± 0.4 | ~0.032 (pEC50 = 7.5) | |
| Compound 4 | 59 | 61 | |
| Compound 6N | 0.015 (15 nM) | Not Reported | |
| 6N-10CA | Not Reported | 0.1 (100 nM) | |
| RJW101 | Not Reported | Not Reported | |
| RJW102 | Not Reported | Not Reported | |
| RJW103 | Not Reported | Not Reported |
Table 2: Binding Affinity (Ki/Kd) of LRH-1/SF-1 Agonists
| Compound | LRH-1 Ki/Kd | SF-1 Ki/Kd | Assay Method | Reference(s) |
| 6N-10CA | Not Reported | 60 nM (Ki) | FP competition assay | |
| Compound 3 | 1.5 ± 0.3 µM (Kd) | Not Reported | Biacore | |
| Compound 3d2 | 1.8 ± 0.4 µM (Kd) | Not Reported | Biacore |
Signaling Pathways
The signaling cascades initiated by LRH-1 and SF-1 are central to their therapeutic effects. Below are diagrams illustrating the key pathways.
Figure 1: Simplified LRH-1 signaling pathway upon agonist binding.
Figure 2: Overview of the SF-1 signaling pathway and its crosstalk.
Experimental Protocols
The discovery and characterization of LRH-1/SF-1 agonists rely on a suite of robust experimental assays. Below are detailed methodologies for key experiments.
Luciferase Reporter Gene Assay
This cell-based assay is a primary tool for screening and characterizing the activity of nuclear receptor agonists.
Objective: To quantify the ability of a compound to activate LRH-1 or SF-1 and induce the expression of a reporter gene.
Principle: Cells are co-transfected with two plasmids: one expressing the nuclear receptor of interest (or a chimera with a Gal4 DNA-binding domain) and a second containing a luciferase reporter gene under the control of a promoter with response elements for that receptor (or Gal4). Agonist binding to the receptor triggers the transcription of the luciferase gene, and the resulting luminescence is measured as a readout of receptor activity. A second, constitutively expressed luciferase (e.g., Renilla) is often used as an internal control for transfection efficiency and cell viability.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HepG2) in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Remove the transfection medium and add fresh medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 18-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add passive lysis buffer and incubate at room temperature with gentle shaking to lyse the cells.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value.
-
Binding Affinity Assays
Determining the binding affinity of a compound to its target receptor is crucial for understanding its potency and structure-activity relationship.
1. Fluorescence Polarization (FP) Competition Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a fluorescently labeled ligand from the receptor.
Principle: A fluorescently labeled probe that binds to the receptor will have a high fluorescence polarization value due to its slow tumbling rate when bound. Unlabeled test compounds compete with the probe for binding. As the test compound displaces the fluorescent probe, the probe's tumbling rate increases, leading to a decrease in fluorescence polarization.
Detailed Methodology:
-
Reagent Preparation:
-
Purify the ligand-binding domain (LBD) of LRH-1 or SF-1.
-
Prepare a solution of the fluorescently labeled probe and serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a microplate, combine the purified receptor LBD, the fluorescent probe, and varying concentrations of the test compound.
-
Incubate the mixture to allow it to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the decrease in fluorescence polarization as a function of the test compound concentration.
-
Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
-
2. Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics and affinity (Kd) of a compound to its target receptor.
Principle: The receptor is immobilized on a sensor chip. When a solution containing the test compound flows over the chip, binding to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Detailed Methodology:
-
Chip Preparation:
-
Immobilize the purified LRH-1 or SF-1 LBD onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Inject serial dilutions of the test compound over the sensor surface and a reference surface (without the receptor).
-
Record the association and dissociation phases of the binding interaction in real-time.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding response.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Experimental Workflows
The development of LRH-1/SF-1 agonists follows a structured preclinical workflow to assess their efficacy and safety.
Figure 3: A generalized preclinical experimental workflow for LRH-1/SF-1 agonists.
Future Directions and Conclusion
The field of LRH-1/SF-1 agonist discovery is rapidly advancing, with a growing understanding of their therapeutic potential and the molecular mechanisms that govern their activity. While significant progress has been made in developing potent and selective agonists, a critical next step is the thorough investigation of their pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings. The lack of publicly available, comprehensive pharmacokinetic data for lead compounds like RJW100 remains a notable gap in the literature.
Future research should focus on:
-
Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of lead agonist candidates are essential for their translation into clinical use.
-
In Vivo Efficacy and Safety: Rigorous testing in relevant animal models of metabolic and inflammatory diseases will be crucial to validate the therapeutic potential and assess the safety of these compounds.
-
Selective Agonist Development: Further refinement of agonist scaffolds to achieve greater selectivity for either LRH-1 or SF-1 will be important for minimizing off-target effects and tailoring therapies to specific diseases.
References
- 1. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: SS-Rjw100 Sourcing and Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SS-Rjw100 is one of the enantiomers of the synthetic small molecule RJW100, a potent dual agonist for the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1).[1][2][3] These receptors are critical regulators of development, metabolism, and steroidogenesis.[4] RJW100 and its enantiomers are valuable tools for investigating the therapeutic potential of modulating LRH-1 and SF-1 in various diseases, including metabolic disorders and cancer.[5] This technical guide provides an in-depth overview of the sourcing, synthesis, purification, and purity analysis of this compound.
Chemical Properties and Activity
RJW100 is built on a [3.3.0]-bicyclic hexahydropentalene scaffold. The two enantiomers, this compound and RR-Rjw100, exhibit different biological activities. The RR-enantiomer has been shown to be a more potent agonist of LRH-1. While both enantiomers have similar binding affinities for LRH-1 and SF-1, RR-Rjw100 is more effective at stabilizing the receptors and demonstrates greater activity in luciferase reporter assays. This compound, in contrast, shows weaker recruitment of coactivators and attenuates the intramolecular signaling important for this process.
Table 1: Quantitative Data for RJW100 Enantiomers
| Property | This compound | RR-Rjw100 | Racemic RJW100 | Reference |
| Binding Affinity (Ki, µM) | ||||
| LRH-1 | 1.2 | Not explicitly stated, but implied to be similar to this compound | Not explicitly stated | |
| SF-1 | 30 | Not explicitly stated, but implied to be similar to this compound | Not explicitly stated | |
| Potency (pEC50) | ||||
| LRH-1 | Not explicitly stated | Not explicitly stated | 6.6 | |
| SF-1 | Not explicitly stated | Not explicitly stated | 7.5 | |
| LRH-1 Transcriptional Activity | Increases activity | 46% more active than this compound | Potent agonist | |
| Purity (example from supplier) | Not explicitly stated | 99.73% | 99.93% |
Sourcing and Synthesis
Commercial Suppliers
This compound is available from commercial chemical suppliers specializing in research chemicals. One such supplier is MedChemExpress. When sourcing from commercial vendors, it is crucial to obtain a certificate of analysis (CoA) detailing the purity and the methods used for its determination.
Synthetic Approach
The synthesis of racemic RJW100 is based on a modular approach that allows for the generation of derivatives with varying functionalities. The core structure is the all-carbon bridgehead [3.3.0]-bicyclic system.
Experimental Protocol: Synthesis of Racemic RJW100 (General Overview)
A detailed, step-by-step protocol for the synthesis of racemic RJW100 can be found in the supplementary information of the primary literature. The general strategy involves a zirconium-mediated tandem reaction sequence.
Diagram 1: General Synthetic Workflow for Racemic RJW100
Caption: General overview of the synthetic strategy for racemic RJW100.
Purification and Enantiomer Separation
Purification of Racemic RJW100
Following synthesis, the crude racemic RJW100 mixture requires purification. This is typically achieved using column chromatography on silica gel. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Enantiomeric Separation of this compound
The separation of the SS- and RR-enantiomers of RJW100 is accomplished using chiral preparative high-performance liquid chromatography (HPLC).
Experimental Protocol: Chiral Separation of RJW100 Enantiomers
-
Column: A chiral stationary phase column, such as a Diacel OD-H column, is used.
-
Mobile Phase: A suitable mobile phase, typically a mixture of hexanes and isopropanol, is employed. The optimal ratio should be determined empirically to achieve baseline separation of the enantiomers.
-
Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.
-
Fraction Collection: The two distinct peaks corresponding to the SS- and RR-enantiomers are collected separately. The identity of each peak can be confirmed by comparison to a reference standard of a known enantiomer, if available.
-
Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified enantiomers.
Diagram 2: Experimental Workflow for this compound Purification
Caption: Step-by-step workflow for the purification of this compound.
Purity Analysis
Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results. A combination of analytical techniques should be employed to assess both chemical and enantiomeric purity.
Table 2: Analytical Methods for Purity Determination
| Analytical Method | Purpose | Typical Results | Reference |
| 1H NMR | Structural confirmation and assessment of chemical purity. | Spectrum consistent with the proposed structure, absence of significant impurity signals. | |
| RP-HPLC | Determination of chemical purity. | A single major peak indicating high purity (e.g., >99%). | |
| LC-MS | Confirmation of molecular weight and purity. | A major peak with the expected mass-to-charge ratio. | |
| Chiral HPLC | Determination of enantiomeric excess (ee). | A single peak corresponding to the desired enantiomer, indicating high enantiomeric purity (e.g., >99% ee). |
Mechanism of Action: LRH-1 and SF-1 Signaling
This compound acts as an agonist of LRH-1 and SF-1, which are nuclear receptors that function as transcription factors. Upon ligand binding, these receptors undergo a conformational change that facilitates the recruitment of coactivator proteins, such as Tif2. This complex then binds to specific DNA response elements in the promoter regions of target genes, leading to the modulation of their transcription.
Diagram 3: Simplified Signaling Pathway of this compound
Caption: Agonist binding and subsequent transcriptional activation by this compound.
References
Technical Guide: Basic Handling and Storage of SS-Rjw100
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential handling, storage, and experimental guidelines for SS-Rjw100, a synthetic agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1).
Core Compound Information
This compound is one of the two enantiomers of the racemic compound RJW100. It acts as a dual agonist for LRH-1 (NR5A2) and SF-1 (NR5A1), which are critical regulators of development, metabolism, and steroidogenesis. While its enantiomer, RR-RJW100, is a more potent agonist for LRH-1, this compound is a valuable tool for studying the structure-activity relationships and downstream effects of LRH-1/SF-1 activation.
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its stability and activity.
2.1. Personal Protective Equipment (PPE)
Always wear appropriate personal protective equipment when handling this compound, including:
-
Safety glasses
-
Gloves
-
Lab coat
2.2. Storage Conditions
Adherence to recommended storage conditions is critical for the long-term stability of the compound.
| Form | Storage Temperature | Duration |
| Pure Form | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
2.3. Solution Preparation
This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.
-
Solvent: DMSO is the recommended solvent. It is advisable to use newly opened, hygroscopic DMSO for the best solubility.
-
Concentration: A stock solution of 100 mg/mL (258.69 mM) in DMSO can be prepared, which may require sonication to fully dissolve.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes before storage.
Quantitative Data
The following table summarizes the binding affinity of this compound for its target receptors.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | LRH-1 | 1.2 µM |
| SF-1 | 30 µM | |
| RR-RJW100 | LRH-1 | 0.4 µM |
| SF-1 | 13 µM |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
4.1. Luciferase Reporter Gene Assay
This assay is used to measure the ability of this compound to activate the transcriptional activity of LRH-1 and SF-1.
Materials:
-
HEK-293T or HeLa cells
-
Expression plasmids for full-length LRH-1 or SF-1
-
Luciferase reporter plasmid containing a response element for LRH-1/SF-1 (e.g., StAR promoter)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution in DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK-293T or HeLa cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LRH-1 or SF-1 expression plasmid, the luciferase reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
4.2. Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the effect of this compound on the expression of downstream target genes of LRH-1 and SF-1.
Materials:
-
HepG2 or other relevant cells expressing endogenous LRH-1/SF-1
-
This compound stock solution in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SHP, CYP11A1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
5.1. Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound activates the LRH-1/SF-1 signaling pathway.
5.2. Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound in vitro.
Caption: General workflow for in vitro experiments with this compound.
Methodological & Application
Application Notes and Protocols for SS-Rjw100 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SS-Rjw100 is the (S,S)-enantiomer of the synthetic small molecule RJW100, a dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1). These receptors are critical regulators of metabolism, inflammation, and steroidogenesis, making them attractive targets for therapeutic intervention in various diseases, including metabolic disorders and cancer. This compound acts as a weaker agonist compared to its (R,R)-enantiomer, RR-Rjw100. Understanding the specific activity and cellular effects of this compound is crucial for dissecting the stereo-specific interactions with its target receptors and for the development of more selective and potent modulators.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability assays, reporter gene assays, and analysis of target gene expression.
Mechanism of Action
This compound, like its enantiomer, binds to the ligand-binding pocket of LRH-1 and SF-1. However, structural studies have indicated that this compound adopts multiple conformations within the binding pocket and fails to make a critical hydrogen bond interaction that is important for robust receptor activation by RR-Rjw100. This results in attenuated intramolecular signaling, leading to weaker recruitment of coactivators and consequently, reduced transcriptional activation of target genes. This characteristic makes this compound a useful tool for studying the graded physiological responses to LRH-1/SF-1 activation and for structure-activity relationship (SAR) studies.
DOT script for this compound Signaling Pathway
Application Notes and Protocols for SS-Rjw100 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SS-Rjw100 is the (S,S)-enantiomer of the racemic compound RJW100, a synthetic agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1). These receptors are critical regulators of metabolism, inflammation, and cellular proliferation, making them attractive targets for therapeutic intervention in various diseases, including metabolic disorders and cancer.
While RJW100 is a dual agonist, its enantiomers, this compound and RR-Rjw100, exhibit distinct activities. Notably, this compound demonstrates attenuated agonist activity compared to its RR-counterpart, particularly for LRH-1. This is attributed to its unique binding mode within the ligand-binding pocket of LRH-1, which results in weaker allosteric signaling to the coactivator binding surface.[1] These characteristics make this compound a valuable tool for dissecting the specific mechanisms of LRH-1 and SF-1 activation and for the potential development of selective receptor modulators.
This document provides detailed application notes and protocols for the use of this compound in in vitro studies, focusing on its dosage, administration, and characterization in relevant cell-based and biochemical assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds from in vitro studies.
Table 1: Binding Affinity of RJW100 Enantiomers for LRH-1
| Compound | Binding Affinity (Kᵢ) for LRH-1 | Statistical Significance (vs. RR-Rjw100) |
| This compound | 1.2 µM | p = 0.01 |
| RR-Rjw100 | 0.4 µM | - |
Data from competitive binding assays.[1]
Table 2: Comparative Agonist Activity of RJW100 Enantiomers on LRH-1
| Compound | Relative Agonist Activity (Luciferase Reporter Assay) | Relative Coactivator Recruitment (Tif2) |
| This compound | 46% less active than RR-Rjw100[1][2] | Recruits 55% lower levels than RR-Rjw100[1] |
| RR-Rjw100 | 100% | 100% |
Table 3: Agonist Potency of Racemic RJW100
| Target | Assay | Cell Line | Potency (pEC₅₀) | Potency (EC₅₀) |
| LRH-1 | Luciferase Reporter | HeLa | 6.6 | 1.5 µM |
| SF-1 | Luciferase Reporter | - | 7.5 | - |
| LRH-1 | Coactivator Recruitment (Tif2) | Biochemical | - | ~600-700 nM |
Note: The EC₅₀ of this compound is expected to be higher than that of the racemic mixture and RR-Rjw100, reflecting its lower potency.
Signaling Pathway and Mechanism of Action
This compound acts as a partial agonist of LRH-1. Its mechanism of action involves binding to the ligand-binding pocket of the receptor, which induces a conformational change. This change promotes the recruitment of coactivator proteins, such as Transcriptional Intermediary Factor 2 (Tif2), to the Activation Function Surface (AFS) of the receptor. The receptor-coactivator complex then binds to specific DNA response elements in the promoter regions of target genes, leading to the modulation of their transcription.
However, structural studies have revealed that this compound adopts multiple conformations within the LRH-1 ligand-binding pocket. This contrasts with the more stable binding of the more potent RR-enantiomer. The less stable binding of this compound results in attenuated allosteric signaling between the ligand-binding pocket and the AFS, leading to reduced coactivator recruitment and consequently, lower transcriptional activation of target genes compared to RR-Rjw100.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
LRH-1 Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate the transcriptional activity of LRH-1 in a cellular context.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LRH-1 expression vector (e.g., pCMX-hLRH-1)
-
Luciferase reporter vector with LRH-1 response elements (e.g., pGL4-5xLRH-1-RE-luc2)
-
Control vector for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂.
-
Transfection:
-
Prepare a DNA master mix containing the LRH-1 expression vector, the luciferase reporter vector, and the control vector.
-
Prepare the transfection reagent according to the manufacturer's instructions.
-
Combine the DNA mix with the transfection reagent and incubate to form complexes.
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Replace the medium in each well with 100 µL of the medium containing the appropriate concentration of this compound.
-
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Add 100 µL of the firefly luciferase substrate to each well and measure the luminescence.
-
Add 100 µL of the Renilla luciferase substrate (Stop & Glo® reagent) to each well and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
Fluorescence Polarization (FP) Assay for Coactivator Recruitment
This biochemical assay measures the ability of this compound to promote the interaction between the LRH-1 ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.
Materials:
-
Purified recombinant LRH-1 LBD
-
Fluorescently labeled Tif2 coactivator peptide (e.g., FITC-LXXLL motif peptide)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well black, low-volume plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a solution of LRH-1 LBD in assay buffer at a concentration twice the final desired concentration.
-
Prepare a solution of the fluorescently labeled Tif2 peptide in assay buffer at a concentration twice the final desired concentration.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
To each well of a 384-well plate, add 5 µL of the this compound dilution (or vehicle control).
-
Add 5 µL of the LRH-1 LBD solution to each well.
-
Add 10 µL of the fluorescently labeled Tif2 peptide solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for coactivator recruitment.
-
Differential Scanning Fluorimetry (DSF) for Thermal Stability
This assay assesses the binding of this compound to the LRH-1 LBD by measuring the change in the protein's thermal stability.
Materials:
-
Purified recombinant LRH-1 LBD
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound stock solution (in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument with a thermal ramping feature
Procedure:
-
Reagent Preparation:
-
Dilute the LRH-1 LBD to a final concentration of 2 µM in DSF buffer.
-
Prepare a 10x working solution of SYPRO Orange dye by diluting the stock 1:500 in DSF buffer.
-
Prepare serial dilutions of this compound in DSF buffer.
-
-
Assay Setup:
-
In each well of a PCR plate, combine:
-
15 µL of the LRH-1 LBD solution
-
2.5 µL of the 10x SYPRO Orange dye solution
-
2.5 µL of the this compound dilution (or vehicle control)
-
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature to obtain a melting curve.
-
Determine the melting temperature (Tₘ) by identifying the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTₘ) induced by this compound by subtracting the Tₘ of the vehicle control from the Tₘ of the this compound-treated sample. A positive ΔTₘ indicates stabilization of the protein upon ligand binding.
-
References
Application Notes and Protocols: SS-Rjw100 in Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SS-Rjw100 is a stereoisomer of RJW100, a known dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1).[1][2][3][4] These receptors are critical regulators of metabolism, inflammation, and cellular proliferation, making them attractive targets for therapeutic intervention in diseases such as diabetes, liver disease, and cancer.[1] Luciferase reporter assays are a highly sensitive and widely used method to quantify the transcriptional activity of nuclear receptors like LRH-1 and SF-1 in response to ligand binding.
These application notes provide detailed protocols for utilizing this compound in luciferase reporter assays to characterize its activity on LRH-1 and SF-1. The document includes a summary of its differential activity compared to its enantiomer, RR-Rjw100, and visual workflows to guide the experimental setup.
Signaling Pathway of LRH-1/SF-1 Activation
LRH-1 and SF-1 are ligand-activated transcription factors. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the recruitment of coactivators. This complex then binds to specific DNA response elements in the promoter region of target genes, initiating gene transcription. A luciferase reporter assay for these receptors typically involves a plasmid containing a response element for LRH-1/SF-1 upstream of a luciferase gene. The binding of the activated receptor to this response element drives the expression of luciferase, and the resulting luminescence is proportional to the receptor's transcriptional activity.
LRH-1/SF-1 Signaling Pathway in a Luciferase Reporter Assay.
Quantitative Data Summary
Studies have shown that this compound exhibits enantiomer-specific activities, being a weaker activator of LRH-1 compared to RR-Rjw100. The following table summarizes the comparative activity of the two enantiomers in luciferase reporter assays.
| Compound | Target Receptor | Cell Line | EC50 (µM) | Relative Efficacy (vs. RR-Rjw100) | Key Findings |
| This compound | LRH-1 | HeLa | Not reported | ~54% | Significantly weaker activator than RR-Rjw100. |
| RR-Rjw100 | LRH-1 | HeLa | ~1.5 | 100% | Potent agonist of LRH-1. |
| This compound | SF-1 | HeLa | Not reported | Similar to RR-Rjw100 | Both enantiomers activate SF-1 similarly. |
| RR-Rjw100 | SF-1 | HeLa | Not reported | Similar to this compound | Both enantiomers activate SF-1 similarly. |
Experimental Protocols
Dual-Luciferase Reporter Assay Protocol for this compound
This protocol is designed to measure the transcriptional activity of LRH-1 or SF-1 in response to this compound using a dual-luciferase system, which includes a primary reporter (Firefly luciferase) and a control reporter (Renilla luciferase) for normalization.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or similar transfection reagent)
-
Expression plasmid for full-length human LRH-1 or SF-1
-
Luciferase reporter plasmid containing LRH-1/SF-1 response elements (e.g., pGL3-basic with appropriate promoter)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
This compound and RR-Rjw100 (for comparison)
-
DMSO (vehicle control)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow:
Experimental workflow for a dual-luciferase reporter assay.
Procedure:
Day 1: Cell Seeding
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells.
-
Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight.
Day 2: Transfection
-
Prepare transfection complexes in Opti-MEM I according to the manufacturer's protocol. For each well, a typical ratio would be:
-
100 ng LRH-1 or SF-1 expression plasmid
-
100 ng Firefly luciferase reporter plasmid
-
10 ng Renilla luciferase control plasmid
-
0.5 µL Lipofectamine 2000
-
-
Replace the media in the wells with fresh, antibiotic-free DMEM.
-
Add the transfection complexes to the cells.
-
Incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and RR-Rjw100 in DMSO. Further dilute in DMEM to the final desired concentrations (e.g., 0.1 µM to 10 µM). Include a DMSO-only vehicle control.
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 18-24 hours.
Day 4: Cell Lysis and Luminescence Measurement
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and gently wash once with 1X PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
In a luminometer-compatible 96-well white plate, add 100 µL of Luciferase Assay Reagent II (LAR II) to the number of wells required.
-
Carefully transfer 20 µL of the cell lysate from the culture plate to the plate containing LAR II. Mix by pipetting.
-
Measure the Firefly luminescence in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well. This quenches the Firefly reaction and initiates the Renilla reaction.
-
Measure the Renilla luminescence.
Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number.
-
Calculate the fold change in activity for each treatment condition relative to the DMSO vehicle control.
-
Plot the dose-response curves and determine the EC50 values using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound serves as a useful tool for investigating the stereospecific interactions with the nuclear receptors LRH-1 and SF-1. The provided protocols and data offer a framework for researchers to employ luciferase reporter assays to further elucidate the enantiomer-specific mechanisms of action of RJW100 and its derivatives. The weaker agonistic activity of this compound at LRH-1 compared to its RR-enantiomer highlights the importance of chirality in drug design and suggests potential for developing selective modulators of these important nuclear receptors.
References
Application Notes and Protocols for Measuring LRH-1 Transcriptional Activity with SS-Rjw100
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a nuclear receptor that plays a pivotal role in the regulation of development, metabolism, and inflammation[1][2]. As a transcription factor, LRH-1 controls the expression of genes involved in cholesterol transport, bile acid homeostasis, and steroidogenesis[1]. Its involvement in various physiological and pathological processes makes it an attractive therapeutic target for a range of diseases, including metabolic disorders, inflammatory conditions, and certain types of cancer[3][4].
SS-Rjw100 is a synthetic small molecule agonist of LRH-1. It belongs to a class of compounds designed to modulate the activity of LRH-1 and the structurally related Steroidogenic Factor-1 (SF-1). The enantiomer, RR-Rjw100, has been shown to be a more potent LRH-1 agonist. These small molecules provide valuable tools for studying the biological functions of LRH-1 and for the development of novel therapeutics.
This document provides detailed protocols for measuring the transcriptional activity of LRH-1 in response to treatment with this compound. The primary method described is the dual-luciferase reporter assay, a widely used technique for quantifying the activity of transcription factors. Additionally, a protocol for quantitative PCR (qPCR) is included to validate the effects of this compound on the expression of endogenous LRH-1 target genes.
Signaling Pathway and Experimental Overview
The following diagram illustrates the mechanism of LRH-1 activation by an agonist like this compound and the principle of the luciferase reporter assay.
Caption: LRH-1 activation by this compound and the luciferase reporter assay principle.
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for LRH-1 Transcriptional Activity
This protocol describes how to measure the activation of LRH-1 by this compound using a dual-luciferase reporter system.
Materials:
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 Transfection Reagent
-
LRH-1 expression plasmid (e.g., pCMX-hLRH-1)
-
LRH-1 responsive reporter plasmid (e.g., pGL4 containing LRH-1 response elements upstream of a firefly luciferase gene)
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Experimental Workflow:
Caption: Workflow for the dual-luciferase reporter assay.
Procedure:
-
Cell Seeding (Day 1):
-
Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight.
-
-
Co-transfection (Day 2):
-
For each well, prepare the transfection mix in Opti-MEM. A typical ratio is 50 ng of the LRH-1 expression plasmid, 100 ng of the firefly luciferase reporter plasmid, and 5 ng of the Renilla luciferase control plasmid.
-
Add Lipofectamine 3000 to the plasmid DNA mixture according to the manufacturer's instructions.
-
Incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Add the transfection complex to each well.
-
Incubate for 24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Aspirate the transfection medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay (Day 4):
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Aspirate the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a luminometer.
-
Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Protocol 2: Quantitative PCR (qPCR) for LRH-1 Target Gene Expression
This protocol is used to confirm that this compound modulates the expression of known LRH-1 target genes in a cellular context.
Materials:
-
HepG2 or other LRH-1 expressing cells
-
6-well tissue culture plates
-
This compound
-
DMSO
-
TRIzol reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
qPCR instrument
-
Primers for LRH-1 target genes (e.g., SHP, CYP7A1, CYP8B1) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for 24 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using TRIzol reagent or a similar kit following the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing SYBR Green PCR Master Mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels in this compound-treated cells to the vehicle-treated control.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Dual-Luciferase Reporter Assay Results
| This compound Conc. | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Vehicle) |
| Vehicle (DMSO) | 150 ± 15 | 1.0 |
| 0.1 nM | 250 ± 20 | 1.7 |
| 1 nM | 500 ± 45 | 3.3 |
| 10 nM | 1200 ± 110 | 8.0 |
| 100 nM | 2500 ± 230 | 16.7 |
| 1 µM | 3500 ± 310 | 23.3 |
| 10 µM | 3600 ± 320 | 24.0 |
| EC50 | ~25 nM |
Data are presented as mean ± standard deviation of triplicate experiments. RLU = Relative Light Units.
Table 2: qPCR Analysis of LRH-1 Target Gene Expression
| Target Gene | This compound Conc. | Relative mRNA Expression (Fold Change vs. Vehicle) |
| SHP | 1 µM | 4.5 ± 0.4 |
| 10 µM | 6.2 ± 0.5 | |
| CYP7A1 | 1 µM | 2.8 ± 0.3 |
| 10 µM | 3.5 ± 0.4 | |
| CYP8B1 | 1 µM | 3.1 ± 0.3 |
| 10 µM | 4.0 ± 0.4 |
Data are presented as mean ± standard deviation of triplicate experiments, normalized to a housekeeping gene.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the transcriptional activity of LRH-1 in response to the small molecule agonist this compound. The dual-luciferase reporter assay is a sensitive and high-throughput method for quantifying LRH-1 activation and determining the potency of compounds like this compound. The subsequent validation of these findings through qPCR analysis of endogenous LRH-1 target gene expression provides a more physiologically relevant confirmation of the compound's activity. These methods are essential tools for researchers in academic and industrial settings who are investigating the biology of LRH-1 and developing novel modulators for therapeutic applications.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating the Effects of SS-Rjw100 on Liver Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SS-Rjw100 is a potent synthetic agonist of the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1)[1][2]. LRH-1 is highly expressed in the liver and is a critical regulator of various metabolic and inflammatory pathways, including bile acid synthesis, cholesterol homeostasis, and glucose metabolism[2][3][4]. Given its role in liver function, this compound presents a promising therapeutic candidate for metabolic diseases such as nonalcoholic fatty liver disease and diabetes. This document provides a detailed experimental design to comprehensively investigate the effects of this compound on liver cells, encompassing protocols for assessing cytotoxicity, target engagement, and downstream functional outcomes.
The following protocols are designed for use with in vitro liver cell models, such as the human hepatoma cell line HepG2, which is a common model for studying liver metabolism and drug toxicity. Primary human hepatocytes or more complex 3D culture systems can also be adapted for these protocols to enhance physiological relevance.
I. Experimental Design Workflow
The overall experimental workflow is designed to systematically evaluate the impact of this compound on liver cells, from initial toxicity screening to detailed mechanistic studies.
Caption: A flowchart illustrating the phased experimental approach for investigating this compound's effects on liver cells.
II. Phase 1: Cytotoxicity Assessment
Objective: To determine the potential toxicity of this compound on liver cells and establish a non-toxic concentration range for subsequent experiments.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (medium with DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Four hours before the end of each time point, add 20 µL of MTT solution to each well and incubate.
-
After 4 hours, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
III. Phase 2: Target Engagement and Gene Expression
Objective: To confirm that this compound engages its target, LRH-1, and modulates the expression of downstream target genes in liver cells.
Signaling Pathway of this compound (RJW100) via LRH-1
Caption: Hypothesized signaling pathway of this compound activating LRH-1, leading to changes in target gene expression.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures the mRNA levels of LRH-1 target genes, such as Small Heterodimer Partner (SHP), a known target of LRH-1 activation.
Materials:
-
HepG2 cells
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR primers for SHP, CYP7A1, and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with non-toxic concentrations of this compound (determined in Phase 1) and a vehicle control for 24 hours.
-
Extract total RNA from the cells using TRIzol reagent according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green Master Mix and specific primers for SHP, CYP7A1, and GAPDH.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression normalized to the housekeeping gene.
Data Presentation:
| Target Gene | Treatment | Fold Change (vs. Vehicle) | p-value |
| SHP | Vehicle | 1.0 | - |
| SHP | This compound (Conc. 1) | ||
| SHP | This compound (Conc. 2) | ||
| CYP7A1 | Vehicle | 1.0 | - |
| CYP7A1 | This compound (Conc. 1) | ||
| CYP7A1 | This compound (Conc. 2) |
IV. Phase 3: Functional Assays
Objective: To evaluate the functional consequences of this compound treatment on key liver cell functions, such as mitochondrial health and oxidative stress.
Protocol 3: High-Content Screening for Mitochondrial Integrity and Oxidative Stress
This multiplexed assay simultaneously measures mitochondrial membrane potential and the production of reactive oxygen species (ROS).
Materials:
-
HepG2 cells
-
This compound
-
MitoSOX™ Red reagent (for mitochondrial superoxide)
-
CellROX™ Green reagent (for total ROS)
-
Hoechst 33342 (for nuclear staining)
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Seed HepG2 cells in a 96-well imaging plate.
-
Treat cells with this compound at selected non-toxic concentrations for 24 hours. Include a positive control for oxidative stress (e.g., menadione).
-
Add MitoSOX™ Red and CellROX™ Green reagents to the cells and incubate according to the manufacturer's instructions.
-
Stain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity of each probe per cell.
Data Presentation:
| Parameter | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change (vs. Vehicle) |
| Mitochondrial Superoxide | Vehicle | 1.0 | |
| (MitoSOX Red) | This compound (Conc. 1) | ||
| This compound (Conc. 2) | |||
| Positive Control | |||
| Total ROS | Vehicle | 1.0 | |
| (CellROX Green) | This compound (Conc. 1) | ||
| This compound (Conc. 2) | |||
| Positive Control |
V. Summary and Interpretation
The collective data from these experiments will provide a comprehensive profile of the effects of this compound on liver cells. The cytotoxicity assay will establish a safe therapeutic window. The qRT-PCR results will confirm on-target activity by demonstrating modulation of LRH-1 downstream genes. Finally, the high-content screening will reveal any off-target effects on cellular health, such as mitochondrial dysfunction or oxidative stress. This integrated approach is crucial for the preclinical evaluation of this compound as a potential therapeutic agent for liver-related diseases. Further studies could involve more complex models like 3D liver spheroids or liver-on-a-chip systems to better mimic the in vivo environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for SS-Rjw100 in Diabetes and Inflammatory Bowel Disease Research
A comprehensive analysis of the current scientific literature reveals that SS-Rjw100, an enantiomer of the dual Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1) agonist RJW100, is the less active stereoisomer.[1] Research has predominantly focused on the racemic mixture (RJW100) or the more potent enantiomer, RR-Rjw100, for exploring therapeutic potential in diabetes and inflammatory bowel disease (IBD).[2] Consequently, detailed application notes and protocols specifically for this compound are not available. This document provides a summary of the known characteristics of this compound in comparison to its more active counterpart and outlines the general protocols and signaling pathways relevant to the RJW100 compound class, which can serve as a reference for researchers.
Introduction to RJW100 and its Enantiomers
RJW100 is a synthetic small molecule that acts as an agonist for two nuclear receptors: LRH-1 (NR5A2) and SF-1 (NR5A1).[3] These receptors are critical regulators of metabolism, development, and inflammation, making them attractive therapeutic targets for diseases such as diabetes and IBD.[4][5] RJW100 exists as a racemic mixture of two enantiomers: this compound and RR-Rjw100.
Biochemical and cellular studies have demonstrated that the biological activity of RJW100 is stereospecific, with RR-Rjw100 being the more potent agonist. One study reported that the activation of LRH-1 by this compound is attenuated by as much as 46% compared to RR-Rjw100 in luciferase reporter assays. This difference in activity is attributed to variations in how the enantiomers interact with the ligand-binding pocket of the receptors.
Quantitative Data: Comparative Activity of RJW100 Enantiomers
Due to the limited research on this compound, a detailed quantitative data table for its specific activity in diabetes and IBD models cannot be provided. The following table summarizes the available comparative data for the RJW100 enantiomers to highlight their differential activity.
| Compound | Target | Assay Type | pEC50 | Efficacy | Reference |
| RJW100 (racemate) | LRH-1 | Luciferase Reporter Assay | 6.6 | - | |
| SF-1 | Luciferase Reporter Assay | 7.5 | - | ||
| RR-Rjw100 | LRH-1 | Luciferase Reporter Assay | - | More potent than this compound | |
| This compound | LRH-1 | Luciferase Reporter Assay | - | 46% less active than RR-Rjw100 |
Signaling Pathways
The therapeutic potential of RJW100 and its analogs in diabetes and IBD stems from their ability to modulate the activity of LRH-1 and SF-1.
LRH-1 Signaling in Intestinal Inflammation
In the context of IBD, LRH-1 plays a crucial role in maintaining intestinal homeostasis and suppressing inflammation. It is highly expressed in the intestinal crypts and regulates the local production of anti-inflammatory glucocorticoids.
Caption: LRH-1 activation in IBD.
LRH-1/SF-1 Signaling in Diabetes
In metabolic regulation, LRH-1 and SF-1 are involved in glucose homeostasis and insulin secretion. Agonism of these receptors has been proposed as a potential strategy for managing diabetes.
Caption: LRH-1/SF-1 signaling in diabetes.
Experimental Protocols (General for RJW100 Compound Class)
The following are generalized protocols based on studies using RJW100 or its more active enantiomer, RR-Rjw100. These should be adapted and optimized for specific experimental conditions.
In Vitro: Luciferase Reporter Assay for LRH-1/SF-1 Activation
This protocol is used to determine the potency and efficacy of compounds in activating LRH-1 or SF-1.
Caption: Luciferase reporter assay workflow.
Protocol Steps:
-
Cell Culture: Plate human embryonic kidney (HEK293T) or HeLa cells in 96-well plates.
-
Transfection: Co-transfect cells with a plasmid encoding full-length human LRH-1 or SF-1, a luciferase reporter plasmid containing response elements for the nuclear receptor, and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound, RR-Rjw100, or RJW100).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Measure luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration to determine the EC50 value.
In Vivo: Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice
This model is commonly used to evaluate the efficacy of therapeutic agents for IBD.
Protocol Steps:
-
Animal Model: Use C57BL/6 mice, 8-12 weeks old.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Compound Administration: Administer the test compound (e.g., RJW100 analogs) daily via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colon. Measure colon length and weight.
-
Histological Analysis: Fix a portion of the colon in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess mucosal damage, inflammation, and crypt architecture.
-
Biochemical Analysis: Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration. Analyze the expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by qPCR or ELISA.
Conclusion and Future Directions
While this compound is a defined chemical entity, its biological activity as an LRH-1/SF-1 agonist is significantly lower than its enantiomer, RR-Rjw100. The current body of scientific literature does not support the generation of detailed application notes for the use of this compound as a primary therapeutic agent in diabetes or IBD research. It may, however, serve as a useful negative control in experiments designed to demonstrate the stereospecificity of the effects of RR-Rjw100 or the racemic RJW100.
Future research could explore if this compound possesses any unique properties, such as partial agonism or antagonism under specific cellular contexts, which might warrant further investigation. However, based on the existing data, researchers interested in targeting LRH-1 and SF-1 for the treatment of diabetes and IBD should focus on the more potent RR-enantiomer or optimized analogs of the RJW100 scaffold.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging actions of the nuclear receptor LRH-1 in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing SS-Rjw100 Binding Affinity to LRH-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for characterizing the binding affinity of the synthetic agonist SS-Rjw100 to the nuclear receptor Liver Receptor Homolog-1 (LRH-1). The included protocols are designed to guide researchers in setting up and executing key experiments to quantitatively assess this interaction, which is crucial for the development of therapeutics targeting metabolic diseases, cancer, and inflammatory conditions.[1][2]
Introduction to LRH-1 and this compound
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a nuclear receptor that plays a pivotal role in a multitude of physiological processes, including embryonic development, cholesterol and bile acid homeostasis, and steroidogenesis.[3][4] Its dysregulation has been implicated in various pathologies such as pancreatic, breast, and gastrointestinal cancers.[5] LRH-1's activity is modulated by the binding of ligands to its ligand-binding pocket (LBP), which in turn influences the recruitment of co-activator or co-repressor proteins.
This compound (also referred to as RJW100) is a potent synthetic agonist of LRH-1. Structure-activity relationship studies have led to the development of such agonists that can activate the receptor with nanomolar potency. Understanding the binding affinity and kinetics of this compound to LRH-1 is fundamental for optimizing its therapeutic potential.
Quantitative Data Summary
The following table summarizes the binding and activity data for this compound and related compounds with LRH-1, as compiled from various studies. This data provides a comparative overview of their potency and efficacy.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Luciferase Reporter Assay | pEC50 | 6.6 | |
| This compound | Fluorescence Polarization | EC50 (Tif2 peptide recruitment) | ~600-700 nM | |
| 6N (related agonist) | Luciferase Reporter Assay | EC50 | Low nanomolar | |
| 6N | Fluorescence Polarization | EC50 (Tif2 peptide recruitment) | ~600-700 nM | |
| 10CA (related agonist) | LRH-1 LBD Peptide Binding | Kd (for PGC-1α) | Increased 4-fold over vehicle |
Key Experimental Techniques and Protocols
Several biophysical techniques are employed to characterize the binding of small molecules like this compound to their protein targets. The most common and robust methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR analysis of this compound and LRH-1 binding.
Detailed SPR Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the ligand-binding domain (LBD) of human LRH-1. Ensure high purity and concentration accuracy.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the running buffer. The final DMSO concentration should be matched across all samples and the running buffer to minimize bulk refractive index effects.
-
-
Immobilization of LRH-1:
-
Use a CM5 sensor chip, which is suitable for most protein applications.
-
Activate the carboxymethylated dextran surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Inject the purified LRH-1 LBD over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the immobilized LRH-1 to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject the serial dilutions of this compound over both the LRH-1-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the refractive index, measured in response units (RU), in real-time to generate sensorgrams.
-
After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding response.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).
Experimental Workflow for ITC Analysis
Caption: Workflow for ITC analysis of this compound and LRH-1 binding.
Detailed ITC Protocol:
-
Sample Preparation:
-
Prepare highly purified LRH-1 LBD and this compound in the exact same buffer to minimize heats of dilution. A common starting point is 30 µM protein in the cell and 300 µM ligand in the syringe.
-
The buffer should be degassed to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the LRH-1 LBD solution into the sample cell and the this compound solution into the injection syringe of the microcalorimeter.
-
Perform a series of small, sequential injections of this compound into the sample cell while maintaining a constant temperature.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters: KD, n, ΔH, and ΔS.
-
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. It can be used to detect the proximity of two molecules, such as LRH-1 and a fluorescently labeled ligand or a co-activator peptide, upon ligand binding.
Logical Relationship for FRET-based Binding Assay
Caption: Logic diagram of a FRET assay for this compound-induced LRH-1 co-activator recruitment.
Detailed FRET Protocol (Co-activator Recruitment Assay):
-
Reagent Preparation:
-
Label purified LRH-1 LBD with a donor fluorophore (e.g., a lanthanide chelate like Europium cryptate).
-
Synthesize a peptide corresponding to the nuclear receptor interaction domain of a known co-activator (e.g., SRC-1, PGC-1α) and label it with a suitable acceptor fluorophore (e.g., XL665 or a fluorescently tagged antibody).
-
Prepare a serial dilution of this compound.
-
-
FRET Assay:
-
In a microplate, mix the donor-labeled LRH-1 LBD, the acceptor-labeled co-activator peptide, and the different concentrations of this compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Excite the donor fluorophore at its specific wavelength (e.g., 337 nm for Europium cryptate).
-
Measure the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., emission at 665 nm / emission at 620 nm).
-
Plot the FRET ratio against the concentration of this compound.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal co-activator recruitment.
-
LRH-1 Signaling Pathway Context
LRH-1 is involved in the crosstalk with several signaling pathways, including the Wnt/β-catenin pathway. The binding of an agonist like this compound induces a conformational change in LRH-1, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then binds to specific DNA response elements to regulate the transcription of target genes involved in metabolism and cell proliferation.
Caption: Simplified LRH-1 signaling pathway upon agonist binding.
By employing these detailed protocols and understanding the underlying principles, researchers can accurately and reproducibly characterize the binding affinity of this compound to LRH-1, facilitating further drug development efforts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 4. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Thermal Stability of SS-Rjw100
Introduction
SS-Rjw100 is the (S,S)-enantiomer of RJW100, a synthetic agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1).[1] As a small molecule drug candidate, a thorough understanding of its physicochemical properties, including thermal stability, is critical for drug development. Thermal stability analysis determines the temperature at which the compound begins to decompose or undergo phase transitions, which is vital information for establishing appropriate storage conditions, shelf-life, and for guiding formulation development to ensure the safety and efficacy of the final drug product.[2][3]
This document provides detailed protocols for assessing the thermal stability of this compound using two primary thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is employed to determine melting point, phase transitions, and decomposition temperature by measuring the heat flow to or from a sample as a function of temperature.[4][5] TGA measures the change in mass of a sample as it is heated at a constant rate, providing a clear indication of the onset of thermal decomposition.
Target Audience: Researchers, scientists, and drug development professionals.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Determination of Melting Point and Thermal Decomposition
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are detected as deviations from the baseline.
Materials:
-
This compound sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed sample pans and lids
-
Crimper for sealing pans
-
Inert purge gas (e.g., nitrogen)
-
Microbalance
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample into a clean, tared DSC pan using a microbalance.
-
Securely seal the pan with a lid using a crimper. For volatile samples, hermetically sealed pans are recommended.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample pan in the sample cell and the empty reference pan in the reference cell of the DSC instrument.
-
Set the initial temperature to a point well below the expected thermal events (e.g., 25°C).
-
Set the final temperature to a point beyond the expected decomposition (e.g., 400°C). A preliminary run may be necessary to determine the approximate range.
-
Set a linear heating rate, typically 10°C/min.
-
Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Start the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the onset temperature and peak maximum of any endothermic or exothermic events.
-
The melting point (Tm) is typically determined as the onset or peak of the melting endotherm.
-
The decomposition temperature (Td) can be identified by a sharp exothermic or endothermic event, often accompanied by a significant change in the baseline.
-
Thermogravimetric Analysis (TGA) for Determination of Decomposition Temperature
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which a significant mass loss occurs is indicative of decomposition.
Materials:
-
This compound sample
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina or platinum)
-
Inert purge gas (e.g., nitrogen)
-
Microbalance
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a tared TGA sample pan.
-
-
TGA Analysis:
-
Place the sample pan onto the TGA balance.
-
Set the initial temperature to ambient (e.g., 25°C).
-
Set the final temperature to a point where complete decomposition is expected (e.g., 600°C).
-
Set a linear heating rate, typically 10°C/min.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Start the temperature program and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition (Td) is determined as the temperature at which a significant mass loss begins. This can be calculated using the tangent method at the inflection point of the mass loss curve.
-
The first derivative of the mass loss curve (DTG) can also be plotted to more clearly identify the temperatures of maximum rates of mass loss.
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of SS-Rjw100 in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing difficulties with the solubility of SS-Rjw100 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify the root cause of solubility issues and provide actionable solutions to ensure the successful preparation of your experimental solutions.
Frequently Asked Questions (FAQs)
1. What is this compound and why might it have poor aqueous solubility?
This compound is a dual agonist for Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1). While the provided literature focuses on its enantiomer-specific activities, compounds of this nature, particularly peptides or complex small molecules, can exhibit poor aqueous solubility due to several factors. These include a high proportion of hydrophobic amino acid residues, a net charge near zero at physiological pH, and the tendency to form secondary structures like beta-sheets that can lead to aggregation.[1][2]
2. What are the primary factors influencing the solubility of a compound like this compound?
The solubility of a peptide or small molecule is governed by its physicochemical properties and the characteristics of the solvent. Key factors include:
-
Amino Acid Composition: A high percentage of non-polar (hydrophobic) amino acids, such as Leucine, Valine, and Phenylalanine, can significantly decrease solubility in water.[1][3]
-
pH and Net Charge: A compound's solubility is often lowest at its isoelectric point (pI), the pH at which it has no net electrical charge. Adjusting the pH away from the pI can increase solubility.[1]
-
Peptide Length: Longer peptide chains have a greater potential for hydrophobic interactions, which can promote self-association and reduce solubility.
-
Secondary Structure: The formation of ordered secondary structures, such as beta-sheets, can lead to aggregation and precipitation, whereas a more disordered structure is often associated with better solubility.
-
Temperature: For many compounds, solubility increases with temperature. However, excessive heat can cause degradation.
-
Ionic Strength: High salt concentrations can sometimes decrease solubility through a "salting out" effect.
3. What are the initial steps I should take if my lyophilized this compound powder does not dissolve?
If you encounter poor solubility with the lyophilized powder, we recommend the following initial steps:
-
Review the Certificate of Analysis (CoA): The CoA may provide specific recommendations for dissolving the compound.
-
Use a Small Test Amount: Before dissolving the entire batch, test the solubility of a small aliquot with different solvents and pH conditions.
-
Proper Reconstitution Technique: Add the solvent to the lyophilized powder and allow it to sit for a few minutes before gently vortexing or sonicating. Avoid vigorous shaking, which can induce aggregation.
Troubleshooting Guide
Issue: this compound precipitates out of solution after initial dissolution.
This common issue often points to problems with the solvent system, pH, or concentration. The following decision tree and detailed steps can help you troubleshoot this problem.
Caption: Troubleshooting workflow for this compound precipitation.
Factors Affecting this compound Solubility and Recommended Actions
| Factor Affecting Solubility | Recommended Action | Rationale |
| pH of the Solution | Adjust the pH of the buffer. For basic peptides (net positive charge), use an acidic buffer. For acidic peptides (net negative charge), use a basic buffer. | Solubility is minimized at the isoelectric point (pI). Moving the pH away from the pI increases the net charge, enhancing interactions with the aqueous solvent. |
| Hydrophobicity | Add a small amount of an organic co-solvent such as DMSO, DMF, or acetonitrile. | Organic solvents can help to solvate hydrophobic regions of the molecule, preventing aggregation. It is recommended to keep the final concentration of the organic solvent low (e.g., <1% DMSO) for biological assays. |
| Concentration | Prepare a more dilute solution. | Some compounds have a limited solubility threshold. Working at a lower concentration can prevent precipitation. |
| Temperature | Gently warm the solution to <40°C while stirring. | Increasing the temperature can enhance the dissolution of some compounds. However, be cautious as excessive heat can lead to degradation. |
| Aggregation | Use sonication to break up aggregates. | Mechanical energy from sonication can disrupt intermolecular interactions that lead to aggregation and precipitation. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine the optimal solvent and pH conditions for dissolving this compound without using a large amount of the compound.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
A selection of buffers (e.g., 10 mM HCl, 10% acetic acid, PBS at pH 7.4, 10 mM NaOH)
-
Organic co-solvents (e.g., DMSO, DMF)
-
Microcentrifuge tubes
Procedure:
-
Aliquot a small, known amount of lyophilized this compound into several microcentrifuge tubes.
-
To the first tube, add a small volume of sterile water and gently vortex. Observe for dissolution.
-
If the compound does not dissolve in water, test the other solvents sequentially. For acidic or basic compounds, try adjusting the pH.
-
For hydrophobic compounds, try adding a small percentage of an organic co-solvent like DMSO to the aqueous buffer.
-
After adding the solvent, gently vortex or sonicate the sample.
-
Centrifuge the solution to pellet any undissolved material.
-
Carefully transfer the supernatant to a new tube. This is your stock solution. The concentration can be determined by measuring the absorbance at a specific wavelength if the extinction coefficient is known.
Protocol 2: General Procedure for Solubilizing a Hydrophobic Peptide
This workflow outlines a systematic approach to dissolving a peptide with high hydrophobic content.
Caption: Stepwise workflow for dissolving hydrophobic peptides.
For further assistance, please contact our technical support team with details of your experimental conditions and the lot number of your this compound.
References
Technical Support Center: Optimizing SS-Rjw100 Concentration for Maximal LRH-1 Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SS-Rjw100 for the activation of Liver Receptor Homolog-1 (LRH-1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and LRH-1 activation.
| Issue | Potential Cause | Recommended Solution |
| No or low LRH-1 activation observed after this compound treatment. | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a significant response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Based on available data, concentrations for similar compounds are often in the micromolar range.[1][2][3] |
| Incorrect Enantiomer: You may be using the this compound enantiomer, which is a less potent agonist compared to RR-Rjw100.[4][5] | Confirm the identity and purity of your compound. If high potency is required, consider using the RR-Rjw100 enantiomer. | |
| Cell Line Responsive Issues: The cell line used may not endogenously express sufficient levels of LRH-1 or may lack necessary co-activators. | Use a cell line known to be responsive to LRH-1 agonists (e.g., HepG2, HeLa) or consider transiently transfecting your cells with an LRH-1 expression vector. | |
| Assay Sensitivity: The reporter assay or downstream analysis may not be sensitive enough to detect subtle changes in LRH-1 activity. | Optimize your reporter assay system (e.g., promoter construct, luciferase substrate) or use a more sensitive downstream marker of LRH-1 activation (e.g., qPCR for target genes like CYP11A1 or SHP). | |
| High background signal in luciferase reporter assays. | Constitutive LRH-1 Activity: LRH-1 can exhibit constitutive activity in the absence of an exogenous ligand. | Include a vehicle-only (e.g., DMSO) control to determine the baseline level of LRH-1 activity. Normalize all data to this control. |
| Promoter Leakiness: The reporter construct may have a leaky promoter, leading to ligand-independent luciferase expression. | Test your reporter construct in a cell line that does not express LRH-1 to assess background signal. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect cellular responses. | Standardize your cell culture protocols. Ensure consistent seeding densities and use cells within a defined passage number range. |
| Compound Stability and Storage: Improper storage of this compound can lead to degradation and loss of activity. | Store this compound according to the manufacturer's recommendations, typically at -20°C or -80°C, and protect from light. Prepare fresh dilutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on LRH-1?
A1: this compound is a synthetic agonist of Liver Receptor Homolog-1 (LRH-1). It binds to the ligand-binding pocket of LRH-1, inducing a conformational change that promotes the recruitment of co-activator proteins. This complex then modulates the transcription of target genes involved in various physiological processes, including metabolism and inflammation. However, it's important to note that the this compound enantiomer adopts multiple configurations in the binding pocket and is a less potent activator compared to its RR-Rjw100 counterpart.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, a dose-response curve is highly recommended. Based on studies with the closely related compound RJW100, a starting range of 1 µM to 10 µM can be effective for observing a significant dose-dependent increase in the transcription of LRH-1 target genes like SHP. The optimal concentration will ultimately depend on the specific cell line and the sensitivity of the assay being used.
Q3: How does the activity of this compound compare to other LRH-1 agonists like RJW100 and its enantiomer RR-Rjw100?
A3: RJW100 is a racemic mixture of RR-Rjw100 and this compound. Studies have shown that the RR-Rjw100 enantiomer is the more potent LRH-1 agonist. This compound exhibits weaker activation and fails to make a critical interaction within the ligand-binding pocket that is important for robust activation by RR-Rjw100.
Q4: What are some common downstream target genes to measure LRH-1 activation by this compound?
A4: Several well-established LRH-1 target genes can be used to monitor its activation. These include genes involved in steroidogenesis (CYP11A1), bile acid synthesis (CYP8B1), and metabolic regulation (SHP - Small Heterodimer Partner). The choice of target gene may depend on the cell type and the specific biological process being investigated.
Q5: Can I use this compound for in vivo studies?
A5: While the provided information primarily focuses on in vitro studies, the parent compound RJW100 has been used in studies with primary hepatocytes from mice. For any in vivo application, it is crucial to conduct thorough pharmacokinetic and toxicity studies to determine appropriate dosing and safety profiles.
Data Presentation
Table 1: Dose-Response Data for RJW100 (a related compound) on LRH-1 Target Gene Expression
| Cell Line | Compound | Concentration | Target Gene | Fold Induction (vs. Vehicle) | Reference |
| HEK293 | RJW100 | 5 µM | SHP | Significant increase | |
| HEK293 | RJW100 | 10 µM | SHP | Significant increase | |
| HepG2 | RJW100 | 20 µM | - | Attenuated abamectin response |
Table 2: Comparative Agonist Potency (pEC50) for RJW100
| Target | Compound | pEC50 | Reference |
| LRH-1 | RJW100 | 6.6 | |
| SF-1 | RJW100 | 7.5 |
Experimental Protocols
Luciferase Reporter Assay for LRH-1 Activation
This protocol is a general guideline for measuring LRH-1 activation in response to this compound using a luciferase reporter assay.
Materials:
-
HeLa or HepG2 cells
-
LRH-1 expression plasmid
-
Luciferase reporter plasmid containing LRH-1 response elements
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LRH-1 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: Approximately 24 hours post-transfection, replace the media with fresh media containing various concentrations of this compound or vehicle control (DMSO). It is recommended to perform a serial dilution to create a dose-response curve (e.g., 0.1, 1, 5, 10, 25 µM).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to the control plasmid activity (if applicable) and then to the vehicle control to determine the fold activation.
Quantitative Real-Time PCR (qPCR) for LRH-1 Target Gene Expression
This protocol outlines the steps to quantify the expression of LRH-1 target genes following treatment with this compound.
Materials:
-
Cells treated with this compound (as described above)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for LRH-1 target genes (e.g., SHP, CYP11A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following a 24-hour treatment with this compound or vehicle, harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
Visualizations
Caption: Signaling pathway of LRH-1 activation by this compound.
Caption: Workflow for assessing this compound-mediated LRH-1 activation.
References
addressing the low thermal stability of SS-Rjw100 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low thermal stability of SS-Rjw100 encountered during experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be related to its stability?
A1: Yes, inconsistency in experimental outcomes can be a significant indicator of compound instability. This compound is known to exhibit poor thermal stability, which can lead to its degradation over the course of an experiment, particularly with prolonged incubation times or elevated temperatures.[1] This degradation can result in a decreased effective concentration of the active compound, leading to variable results. We recommend performing control experiments to assess the stability of this compound under your specific experimental conditions.
Q2: What is the recommended storage procedure for this compound?
A2: To maximize its shelf-life, this compound should be stored under specific conditions. As a solid, it should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. When in solvent, stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: Are there any known structural features of this compound that contribute to its instability?
A3: While the exact mechanisms of this compound's thermal instability are not fully elucidated in the provided literature, it is known that its interaction with its target, Liver Receptor Homolog 1 (LRH-1), is less stable compared to its enantiomer, RR-Rjw100. This is attributed to a reduced ability to form stable, directional interactions within the LRH-1 binding pocket. However, the styrene rings of this compound are suggested to be relatively stable.
Q4: How can I assess the thermal stability of this compound in my experimental setup?
A4: A common method to infer the stability of a ligand in the presence of its target protein is through a thermal shift assay, such as Differential Scanning Fluorimetry (DSF).[2][3][4] By measuring the melting temperature (Tm) of the target protein (e.g., LRH-1) with and without this compound, you can assess if the compound is binding and stabilizing the protein. A significant, reproducible shift in Tm indicates a stabilizing interaction. A lack of a consistent shift may suggest compound degradation. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous buffer.
Root Cause: this compound, like many small molecules, may have limited aqueous solubility, leading to precipitation when diluted from a high-concentration stock (e.g., in DMSO) into an aqueous buffer.
Solutions:
-
Optimize Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous buffer. Try lowering the final concentration in your assay.
-
Adjust Solvent Concentration: While minimizing the concentration of organic solvents like DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5% DMSO) may be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration to account for any effects of the solvent itself.
-
Modify Buffer Composition: The solubility of compounds can be pH-dependent. Experiment with slight variations in the pH of your buffer to find the optimal range for this compound solubility. The inclusion of solubilizing agents or excipients may also be considered, but will require careful validation to ensure they do not interfere with the assay.
Issue: Loss of this compound activity over time in cell-based assays.
Root Cause: The low thermal stability of this compound can lead to its degradation in the warm, aqueous environment of cell culture incubators.
Solutions:
-
Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the time this compound is exposed to destabilizing conditions.
-
Replenish Compound: For longer-term experiments, consider a partial or full media change with freshly diluted this compound at regular intervals to maintain a more consistent effective concentration.
-
Use of Stabilizing Agents: The use of antioxidants or other stabilizing agents in the culture medium could potentially reduce the rate of degradation. However, these agents must be carefully selected and tested to ensure they do not have off-target effects in your experimental system.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Thermal Stability | Poor | Not specified | |
| Storage (Solid) | Up to 3 years | -20°C | |
| Up to 2 years | 4°C | ||
| Storage (in Solvent) | Up to 6 months | -80°C | |
| Up to 1 month | -20°C |
Experimental Protocols
Protocol: Assessing this compound Stability using Differential Scanning Fluorimetry (DSF)
This protocol describes how to assess the ability of this compound to bind and stabilize its target protein, LRH-1, which can serve as an indirect measure of its stability.
Materials:
-
Purified LRH-1 protein
-
This compound
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Quantitative PCR (qPCR) instrument with thermal ramping capability
-
Optical 96-well PCR plates
Procedure:
-
Prepare Protein Solution: Dilute the purified LRH-1 protein in DSF buffer to a final concentration of 2 µM.
-
Prepare Ligand Solution: Prepare a stock solution of this compound in 100% DMSO. From this, create a series of dilutions in DSF buffer to achieve final assay concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare Dye Solution: Dilute the SYPRO Orange stock to a 20x working solution in DSF buffer.
-
Set up the Assay Plate:
-
In each well of a 96-well plate, add 20 µL of the 2 µM LRH-1 protein solution.
-
Add 2.5 µL of the various this compound dilutions or a vehicle control (DSF buffer with the same final DMSO concentration).
-
Add 2.5 µL of the 20x SYPRO Orange dye.
-
The final volume in each well should be 25 µL.
-
-
Run the DSF Experiment:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with this compound. A positive ΔTm indicates stabilization of the protein by the ligand.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability via DSF.
Caption: Potential impact of this compound instability on the LRH-1/β-catenin signaling pathway.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
Technical Support Center: Overcoming Weak Coregulator Recruitment with SS-Rjw100
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SS-Rjw100, a known weak agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1). This resource is designed to help you navigate the unique challenges and opportunities presented by this compound's attenuated coregulator recruitment profile.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or No Reporter Gene Activation in Luciferase Assays
Question: I am using this compound in a luciferase reporter assay with an LRH-1 or SF-1 responsive element, but I am observing minimal to no increase in luciferase activity compared to my vehicle control. What could be the problem?
Answer:
This is a common observation due to the fact that this compound is a significantly weaker transcriptional activator than its enantiomer, RR-Rjw100.[1][2] The reduced activity is linked to its unstable binding in the ligand-binding pocket of the receptor, which impairs the allosteric signaling required for efficient coregulator recruitment.[1] Here are several troubleshooting steps:
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Increase Compound Concentration: Due to its lower potency, higher concentrations of this compound may be necessary to observe a significant effect. We recommend performing a dose-response curve to determine the optimal concentration for your cell type and reporter system.
-
Optimize Incubation Time: Transfection and treatment times can significantly impact reporter gene expression. An optimal time course experiment (e.g., 24, 48, and 72 hours post-transfection/treatment) can help identify the window of maximum activity.
-
Enhance Coregulator Availability: Overexpression of a known coactivator of LRH-1/SF-1, such as Tif2, may amplify the weak signal from this compound-mediated activation.
-
Use a More Sensitive Reporter System: Ensure you are using a highly sensitive luciferase substrate and a luminometer with a wide dynamic range.
-
Consider Cell Type: The transcriptional context of the cell line used is critical. Ensure your chosen cell line expresses sufficient levels of LRH-1 or SF-1 and the necessary coregulators.
-
Compare with RR-Rjw100: If possible, include RR-Rjw100 as a positive control in your experiment. This will help you to confirm that your assay system is working correctly and to contextualize the weaker activity of this compound.
Issue 2: Failure to Detect Protein-Protein Interactions in Co-Immunoprecipitation (Co-IP)
Question: I am performing a Co-IP experiment to pull down a known coregulator with LRH-1 (or SF-1) after treatment with this compound, but I cannot detect the coregulator in my western blot. Why is this happening?
Answer:
The weak coregulator recruitment by this compound makes this a challenging experiment. The transient and less stable interaction between the receptor and coregulators when bound to this compound can be difficult to capture. Here are some suggestions to improve your chances of success:
-
Use a Gentle Lysis Buffer: Employ a non-denaturing lysis buffer to preserve the delicate protein-protein interactions. Buffers with milder detergents (e.g., NP-40 instead of SDS) are recommended.
-
Optimize Washing Steps: Reduce the stringency and number of washes to minimize the dissociation of weakly interacting proteins. However, be mindful of increased background.
-
Cross-linking: Consider in vivo cross-linking with an agent like formaldehyde before cell lysis. This will covalently link interacting proteins, making the complex more stable throughout the Co-IP procedure. Be aware that cross-linking conditions need to be carefully optimized.
-
Increase Protein Input: Use a larger amount of cell lysate to increase the absolute amount of the protein complex being immunoprecipitated.
-
High-Affinity Antibodies: Utilize high-affinity antibodies for your immunoprecipitation to ensure efficient pulldown of the bait protein (LRH-1 or SF-1).
-
Include a Positive Control: As with the luciferase assay, using RR-Rjw100 as a positive control will help validate your experimental setup and highlight the expected weaker interaction with this compound.
Frequently Asked Questions (FAQs)
Question: What is the fundamental difference between this compound and RR-Rjw100?
Answer:
This compound and RR-Rjw100 are enantiomers, meaning they are mirror images of each other. While they have similar binding affinities for LRH-1 and SF-1, their effects on receptor conformation and activity are strikingly different.[1][2] RR-Rjw100 is a more potent agonist because it stabilizes the active conformation of the receptor, leading to robust recruitment of coregulators and strong transcriptional activation. In contrast, this compound binds in multiple, less stable configurations within the ligand-binding pocket. This unstable binding attenuates the intramolecular signaling necessary for efficient coregulator recruitment, resulting in weaker transcriptional activity.
Question: Why would I use this compound if it is a weak agonist?
Answer:
The weaker activity of this compound can be experimentally advantageous in certain contexts:
-
Studying Basal vs. Activated States: this compound can be used to probe the subtle conformational changes and minimal coregulator interactions required for basal or low-level receptor activity, providing a tool to dissect the graded response of LRH-1/SF-1.
-
Antagonist Development: The unstable binding mode of this compound provides a scaffold that could be optimized for the design of antagonists. By modifying the this compound structure, it may be possible to create compounds that bind to the receptor but fail to induce the conformational changes necessary for activation, thereby blocking the action of endogenous ligands or more potent agonists.
-
Fine-tuning Gene Expression: In cellular systems where overexpression of a target gene by a potent agonist like RR-Rjw100 might be toxic or lead to off-target effects, the weaker activity of this compound could allow for more precise and subtle modulation of gene expression.
Question: Can this compound act as an antagonist?
Answer:
While this compound is primarily characterized as a weak agonist, its ability to occupy the ligand-binding pocket without inducing a strong activating conformational change suggests it could have antagonistic properties under certain conditions. For example, in the presence of a potent agonist, high concentrations of this compound might compete for binding and reduce the overall transcriptional output. However, it is not a classical antagonist, and its effects are more accurately described as weak partial agonism.
Quantitative Data Summary
The following tables summarize the comparative data for this compound and its more potent enantiomer, RR-Rjw100.
Table 1: LRH-1 Activity and Stability
| Parameter | This compound | RR-Rjw100 | Reference |
| Luciferase Reporter Activity (LRH-1) | ~46% less active than RR-Rjw100 | More potent agonist | |
| Receptor Stabilization (LRH-1) | Does not significantly stabilize | Stabilizes the receptor | |
| Coregulator Recruitment (Tif2) | Weaker recruitment | Stronger recruitment |
Table 2: SF-1 Activity
| Parameter | This compound | RR-Rjw100 | Reference |
| Luciferase Reporter Activity (SF-1) | Similar activation to RR-Rjw100 | Similar activation to this compound |
Experimental Protocols
1. Luciferase Reporter Assay for LRH-1/SF-1 Activation
Objective: To quantify the transcriptional activity of LRH-1 or SF-1 in response to this compound.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
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Expression plasmid for full-length LRH-1 or SF-1
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Luciferase reporter plasmid containing response elements for LRH-1/SF-1
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Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
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This compound and RR-Rjw100 (as a positive control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the LRH-1/SF-1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, RR-Rjw100, or vehicle (DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
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Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
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Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.
2. Co-Immunoprecipitation (Co-IP) of LRH-1/SF-1 and a Coregulator
Objective: To assess the interaction between LRH-1 or SF-1 and a specific coregulator in the presence of this compound.
Materials:
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Cell line endogenously expressing or overexpressing tagged LRH-1/SF-1
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This compound and RR-Rjw100
-
Co-IP lysis buffer (non-denaturing)
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Protease and phosphatase inhibitors
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Antibody against the tag on LRH-1/SF-1 or against endogenous LRH-1/SF-1
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Protein A/G magnetic beads
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Antibody against the coregulator of interest for western blotting
-
SDS-PAGE and western blotting reagents
Procedure:
-
Culture cells to ~90% confluency and treat with this compound, RR-Rjw100, or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold Co-IP lysis buffer supplemented with protease and phosphatase inhibitors.
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Clarify the cell lysates by centrifugation.
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Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
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Incubate the pre-cleared lysates with the primary antibody against LRH-1/SF-1 overnight at 4°C with gentle rotation.
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Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
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Wash the beads several times with Co-IP lysis buffer.
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Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the coregulator of interest to detect its presence in the immunoprecipitated complex.
Visualizations
Caption: Mechanism of this compound weak agonism on LRH-1/SF-1.
References
interpreting unexpected results in SS-Rjw100 luciferase assays
SS-Rjw100 Luciferase Assay Technical Support Center
Welcome to the technical support resource for the this compound Luciferase Assay system. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in interpreting unexpected results and ensuring the success of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your this compound luciferase assays, offering potential causes and actionable solutions.
Issue 1: High Background Luminescence
Question: My negative control wells (e.g., no cells, or cells with a promoterless vector) are showing high luminescence readings. What could be the cause and how can I resolve this?
Answer: High background can mask the true signal from your experimental reporter, reducing the assay's dynamic range. Potential causes and solutions are outlined below.
| Potential Cause | Recommended Solution |
| Reagent or Sample Contamination | Use fresh, sterile pipette tips for every transfer to prevent cross-contamination. Prepare fresh luciferase substrate before each experiment, as it can degrade and auto-luminesce over time.[1][2][3][4] |
| Assay Plate Type | Use opaque, solid white-walled plates designed for luminescence to maximize signal and prevent well-to-well crosstalk.[1] Black plates can also improve the signal-to-noise ratio, though the absolute signal will be lower. |
| Phenol Red in Culture Medium | If possible, switch to a culture medium without phenol red for the final incubation and assay steps, as it can contribute to background signal. |
| High Signal Integration Time | An extended signal integration time on the luminometer can capture more background noise. Reduce the integration time if the signal from positive controls is sufficiently strong. |
| High PMT Gain Settings | If your luminometer's photomultiplier tube (PMT) gain is adjustable, lowering the setting can reduce background noise. |
| Cellular Stress | Over-confluent or unhealthy cells can exhibit higher basal reporter activity. Ensure cells are seeded at an optimal density and are healthy. |
Issue 2: Low or No Luminescence Signal
Question: I am detecting a very weak or no signal from my experimental samples. What are the possible reasons and troubleshooting steps?
Answer: A weak or absent signal can be due to a variety of factors, from inefficient transfection to degraded reagents.
| Potential Cause | Recommended Solution |
| Poor Transfection Efficiency | Optimize the transfection protocol for your specific cell type, including the DNA-to-reagent ratio and cell density. Confirm efficiency by co-transfecting a fluorescent protein reporter (e.g., GFP). |
| Suboptimal Incubation Time | The timing of the assay post-transfection is critical. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak of luciferase expression. |
| Incorrect Plasmid Constructs | Verify the integrity and sequence of your reporter plasmids to ensure the promoter, luciferase gene, and other elements are correct. |
| Degraded Reagents | Luciferase substrates are sensitive to light and multiple freeze-thaw cycles. Prepare fresh substrate for each experiment and protect it from light. |
| Low Promoter Activity | If the promoter driving your luciferase reporter is weak, the resulting signal may be low. Consider using a stronger promoter for your positive control or incorporating enhancer elements. |
| Cell Health Issues | Ensure cells are healthy, viable (>95%), and within a low passage number. Stressed or unhealthy cells will have compromised metabolic activity and protein expression. |
| Inhibitory Compounds in Media | Components in serum or the compounds being tested can inhibit luciferase activity. If testing compounds, run a control experiment with purified luciferase to check for direct inhibition. |
Issue 3: High Variability Between Replicates
Question: My replicate wells for the same experimental condition show significant variation in luminescence readings. How can I improve consistency?
Answer: High variability can compromise the statistical significance of your data. The following suggestions can help improve reproducibility.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix of transfection reagents or cell suspensions to dispense into replicate wells, minimizing well-to-well differences. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix gently between plating replicates to prevent cells from settling. Inconsistent cell numbers will lead to variable results. |
| "Edge Effects" in Plates | Wells on the outer edges of a microplate are prone to evaporation, which can affect cell health and assay volume. Avoid using the outer wells or ensure proper humidification in the incubator. |
| Low Signal-to-Noise Ratio | Very low signals are more susceptible to random fluctuations. Optimize the assay to increase signal strength by addressing the points in the "Low or No Luminescence Signal" section. |
| Luminometer Injector Issues | If using a luminometer with injectors, ensure they are primed correctly and dispensing reagents consistently across the plate. |
Experimental Protocols & Methodologies
Standard this compound Dual-Luciferase Assay Protocol
This protocol provides a general workflow. Optimal conditions, such as cell density and incubation times, should be empirically determined for your specific cell line and experimental setup.
1. Cell Seeding and Transfection:
-
Day 1: Seed cells in a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
Day 2: Co-transfect the cells with your experimental firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent. Include appropriate controls, such as an empty vector control and a positive control.
2. Incubation and Treatment:
-
Incubate the cells for 24-48 hours post-transfection to allow for the expression of the luciferase enzymes.
-
If applicable, treat cells with your compound(s) of interest for the desired period (e.g., 6-24 hours).
3. Cell Lysis:
-
Equilibrate the plate and lysis buffer to room temperature.
-
Remove the culture medium from the wells.
-
Gently wash the cells once with 1X PBS.
-
Add an appropriate volume of Passive Lysis Buffer (e.g., 20 µL per well) and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.
4. Luminescence Measurement:
-
Equilibrate the luciferase assay reagents to room temperature before use.
-
Program the luminometer for a dual-luciferase reading.
-
Add 50-100 µL of Luciferase Assay Reagent II (LAR II) to the well to measure firefly luciferase activity.
-
Add 50-100 µL of Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.
5. Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Calculate the fold-change by dividing the normalized signal from treated wells by the normalized signal from vehicle-treated control wells.
Visual Guides: Workflows and Pathways
Signaling Pathway Activation
This diagram illustrates a generic signaling pathway leading to the activation of a transcription factor (TF) that drives the expression of the luciferase reporter gene.
Caption: A simplified signaling pathway leading to luciferase reporter expression.
Experimental Workflow
This diagram outlines the key steps of the this compound dual-luciferase reporter assay from cell culture to data analysis.
Caption: The sequential workflow for a dual-luciferase reporter assay.
Troubleshooting Logic
This decision tree provides a logical workflow for troubleshooting the common issue of low or no signal.
Caption: A troubleshooting flowchart for diagnosing low signal issues.
References
how to improve the efficacy of SS-Rjw100 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the efficacy of SS-Rjw100 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as a dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1, also known as NR5A2) and Steroidogenic Factor-1 (SF-1, also known as NR5A1).[1][2][3][4] As an agonist, it binds to these receptors and modulates the transcription of their target genes. It is the SS-enantiomer of the racemic compound RJW100.
Q2: Why am I observing lower than expected activity with this compound compared to other LRH-1 agonists?
It is important to note that this compound is a significantly weaker agonist for LRH-1 compared to its enantiomer, RR-Rjw100.[1] Research has shown that RR-Rjw100 is approximately 46% more active in LRH-1 luciferase reporter assays. This reduced activity is attributed to the following factors:
-
Multiple Binding Poses: this compound adopts multiple configurations within the LRH-1 ligand-binding pocket, which prevents the formation of stable, directional interactions required for robust activation.
-
Weakened Allosteric Signaling: It attenuates the intramolecular signaling necessary for the recruitment of coactivators.
-
Disruption of Water Network: this compound has a destabilizing effect on a critical water network within the binding pocket, a characteristic associated with lower agonist activity.
For SF-1, both enantiomers exhibit similar activation levels.
Q3: What are the recommended solvent and storage conditions for this compound?
For cell-based assays, this compound should be dissolved in dimethyl sulfoxide (DMSO). Based on information for the closely related RR-Rjw100, stock solutions should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months). Repeated freeze-thaw cycles should be avoided.
Q4: In which cell lines has the activity of RJW100 compounds been validated?
The activity of RJW100 and its enantiomers has been demonstrated in several human cell lines, including:
-
HeLa cells for luciferase reporter assays.
-
HepG2 cells for analyzing the expression of endogenous LRH-1 target genes such as CYP11A1 and CYP8B1.
-
HEK293T cells are also commonly used for nuclear receptor assays.
Q5: Can the this compound scaffold be used for applications other than receptor activation?
Yes. Due to its weaker agonist activity and unstable binding in the LRH-1 pocket, the this compound scaffold is considered a potential starting point for the rational design of LRH-1 antagonists.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| Low or no target gene activation | Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a significant response, especially given its weaker agonistic nature for LRH-1. | Perform a dose-response experiment to determine the optimal concentration. Start with a range from 1 µM to 30 µM. A significant increase in target gene transcripts has been observed starting at 5 µM for RJW100. |
| Incorrect Enantiomer: You may be inadvertently using this compound when a stronger LRH-1 agonist effect is desired. | For potent LRH-1 activation, use the RR-Rjw100 enantiomer, which is a more effective agonist. | |
| Cell Line Suitability: The chosen cell line may not express sufficient levels of endogenous LRH-1 or SF-1. | Confirm receptor expression in your cell line via RT-qPCR or Western blot. Consider using a cell line known to have robust expression (e.g., HepG2 for LRH-1) or transiently transfecting an expression vector for the receptor. | |
| Assay Incubation Time: The treatment duration may be too short for transcriptional changes to occur and be detected. | Optimize the incubation time. For reporter assays, 24 hours is a common starting point. For RT-qPCR, time courses (e.g., 6, 12, 24 hours) can reveal optimal induction times. | |
| High variability between replicates | Poor Solubility: The compound may be precipitating out of the cell culture medium. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize cytotoxicity. Visually inspect wells for any signs of precipitation. |
| Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Use a cell counter to ensure accurate and consistent cell seeding density. Allow cells to adhere and evenly distribute before adding the compound. | |
| Unexpected cytotoxic effects | High DMSO Concentration: The final concentration of the DMSO solvent may be toxic to the cells. | Prepare serial dilutions of your this compound stock to ensure the final DMSO concentration in your assay remains at a non-toxic level (e.g., ≤ 0.1%). |
| Compound-Specific Toxicity: At high concentrations, this compound itself may induce cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range of the compound for your specific cell line. |
Quantitative Data Summary
The following table summarizes key quantitative differences between this compound and its enantiomer RR-Rjw100, focusing on their interaction with LRH-1.
| Parameter | This compound | RR-Rjw100 | Reference |
| LRH-1 Agonist Activity (Luciferase Assay) | Reduced by up to 46% compared to RR-Rjw100 | Stronger activator | |
| LRH-1 Thermal Stabilization (DSF) | Does not significantly stabilize | Stabilizes LRH-1 (increases Tm by ~3-4 °C) | |
| Coactivator Recruitment (Tif2) | Weakly recruits | Recruits 55% higher levels than this compound | |
| Dependence on T352 residue in LRH-1 | Activity is unaffected by T352V mutation | Unable to activate T352V mutant |
Experimental Protocols
Luciferase Reporter Gene Assay
This protocol is designed to measure the transcriptional activity of LRH-1 or SF-1 in response to this compound.
Materials:
-
HeLa or HEK293T cells
-
Expression vector for full-length human LRH-1 or SF-1
-
Luciferase reporter vector containing response elements for the nuclear receptor (e.g., pGL4-based vector with multiple SF-1/LRH-1 binding sites upstream of a minimal promoter)
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Control vector for transfection normalization (e.g., a Renilla luciferase or β-galactosidase vector)
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Transfection reagent (e.g., Lipofectamine)
-
This compound dissolved in DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression vector, the luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 18-24 hours post-transfection.
-
Compound Treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 5, 10, 20 µM) or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and is non-toxic.
-
Incubation: Incubate the cells for another 24 hours.
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Cell Lysis and Reporter Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.
RT-qPCR for Endogenous Target Gene Expression
This protocol measures changes in the mRNA levels of LRH-1 or SF-1 target genes.
Materials:
-
HepG2 cells (for endogenous LRH-1)
-
This compound dissolved in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
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qPCR master mix (e.g., SYBR Green-based)
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Primers for target genes (e.g., CYP11A1, SHP) and a housekeeping gene (e.g., GAPDH, ACTB)
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Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 12-well or 6-well plate. Once they reach ~80% confluency, treat them with the desired concentrations of this compound or vehicle control (DMSO) for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
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cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from each sample.
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qPCR: Set up the qPCR reactions using the cDNA, gene-specific primers, and qPCR master mix.
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Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.
Visualizations
Caption: Simplified signaling pathway for LRH-1 activation by this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
Technical Support Center: SS-Rjw100 Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for working with SS-Rjw100, a racemic agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1). Our goal is to ensure you can achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is one of the two enantiomers of the racemic compound RJW100. It functions as an agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1, also known as NR5A2) and Steroidogenic Factor-1 (SF-1, also known as NR5A1). These receptors are critical regulators of development, metabolism, and steroidogenesis.
Q2: How does the activity of this compound compare to its enantiomer, RR-Rjw100?
A2: this compound is a weaker agonist for both LRH-1 and SF-1 compared to its counterpart, RR-Rjw100. Published data indicates that RR-Rjw100 is approximately 46% more active than this compound in LRH-1 luciferase reporter assays.[1] this compound also demonstrates a reduced ability to stabilize the LRH-1 protein upon binding.
Q3: What are the common applications of this compound in research?
A3: this compound is primarily used in in vitro studies to investigate the function and regulation of LRH-1 and SF-1. Common applications include cell-based reporter assays (e.g., luciferase assays) to measure transcriptional activation, thermal shift assays to assess protein stability, and co-immunoprecipitation to study protein-protein interactions. Due to its lower potency, it can also be used as a tool to probe the structural and functional differences between the enantiomers of RJW100.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For stock solutions, dissolve in an appropriate solvent such as DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the comparative activity of this compound and RR-Rjw100 on their primary target, LRH-1.
| Compound | Target | Assay Type | Relative Activity | Reference |
| This compound | LRH-1 | Luciferase Reporter Assay | Weaker Agonist | [1] |
| RR-Rjw100 | LRH-1 | Luciferase Reporter Assay | ~46% more active than this compound | [1] |
Experimental Protocols
Luciferase Reporter Assay for LRH-1 Activation
This protocol outlines the steps to measure the activation of LRH-1 by this compound using a luciferase reporter system in a suitable cell line (e.g., HEK293T, HepG2).
Materials:
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
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Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
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LRH-1 expression plasmid
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Luciferase reporter plasmid with LRH-1 response elements (e.g., pGL4.29[luc2P/CRE/Hygro])
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Control plasmid for normalization (e.g., Renilla luciferase plasmid)
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This compound stock solution (in DMSO)
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Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection:
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Prepare a DNA-lipid complex in Opti-MEM containing the LRH-1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid according to the transfection reagent manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
After 24 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted this compound to the cells and incubate for an additional 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., RR-Rjw100).
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
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Plot the fold change against the concentration of this compound to generate a dose-response curve.
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol is for assessing the effect of this compound on the thermal stability of the LRH-1 Ligand Binding Domain (LBD).
Materials:
-
Purified LRH-1 LBD protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound stock solution (in DMSO)
-
Real-time PCR instrument with melt curve capability
-
96-well PCR plates
Methodology:
-
Reaction Setup:
-
Prepare a master mix containing the LRH-1 LBD protein and SYPRO Orange dye in the assay buffer. A final protein concentration of 2 µM and a final dye concentration of 5x are recommended starting points.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
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Add this compound to the wells at various concentrations. Include a vehicle control (DMSO).
-
-
Thermal Denaturation:
-
Seal the PCR plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.
-
-
Data Acquisition and Analysis:
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the fluorescence transition curve.
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Calculate the change in melting temperature (ΔTm) in the presence of this compound compared to the vehicle control. A positive ΔTm indicates stabilization of the protein by the ligand.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal in luciferase assay | 1. Low transfection efficiency.2. Weak agonist activity of this compound.3. Suboptimal this compound concentration.4. Reagent degradation. | 1. Optimize transfection protocol; use a positive control plasmid (e.g., CMV-luciferase) to check efficiency.2. Increase the concentration of this compound; ensure you are comparing it to a positive control like RR-Rjw100.3. Perform a wider dose-response curve.4. Use fresh luciferase assay reagents. |
| High variability between replicates | 1. Pipetting errors.2. Inconsistent cell numbers.3. Edge effects in the 96-well plate. | 1. Use a master mix for reagents; ensure proper mixing.2. Ensure even cell seeding; normalize data to a co-transfected control reporter (e.g., Renilla).3. Avoid using the outer wells of the plate for experimental samples. |
| No significant thermal shift (ΔTm) | 1. Low binding affinity of this compound.2. Inactive protein.3. Incorrect buffer conditions. | 1. Increase the concentration of this compound.2. Verify the activity of the purified LRH-1 LBD using a known potent ligand (e.g., RR-Rjw100).3. Optimize buffer pH and salt concentration for protein stability. |
| Unexpected antagonist activity | 1. Cellular context-dependent effects.2. Off-target effects. | 1. Test in different cell lines.2. Perform counter-screens against other nuclear receptors. |
Visualizations
Caption: LRH-1 Signaling Pathway Activation by this compound.
References
Technical Support Center: Strategies to Mitigate Allosteric Network Diminishment by SS-Rjw100
Welcome to the technical support center for researchers utilizing SS-Rjw100 in the study of the nuclear receptor Liver Receptor Homolog-1 (LRH-1). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on mitigating the diminished allosteric network activation observed with the this compound enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from RR-Rjw100?
A1: this compound is one of the two enantiomers of the racemic compound RJW100, a synthetic agonist for the nuclear receptors LRH-1 and Steroidogenic Factor-1 (SF-1).[1][2] Its counterpart is RR-Rjw100. While both enantiomers bind to LRH-1, RR-Rjw100 is a more potent agonist.[1][2] this compound exhibits weaker activity, which is attributed to its diminishment of the allosteric activation networks within the LRH-1 protein.[3] This leads to reduced coactivator recruitment and consequently, lower transcriptional activation of LRH-1 target genes.
Q2: What does "allosteric network diminishment" mean in the context of this compound?
A2: Allosteric network diminishment refers to the reduced ability of this compound, upon binding to the ligand-binding pocket of LRH-1, to induce the necessary conformational changes throughout the protein that are required for full activation. This intricate network of communication between different parts of the protein is crucial for the recruitment of coactivator proteins to the activation function-2 (AF-2) surface. Molecular dynamics simulations suggest that this compound attenuates the intramolecular signaling that is essential for efficient coregulator recruitment.
Q3: My experimental results with this compound are inconsistent. What could be the issue?
A3: Inconsistent results with this compound can stem from several factors, most notably its poor thermal stability. Degradation of the compound over time, even at standard storage temperatures, can lead to a decrease in its effective concentration and the generation of potentially interfering byproducts. It is also crucial to ensure accurate quantification of the compound and consistent experimental conditions.
Q4: How should I properly handle and store this compound to ensure its integrity?
A4: Due to its poor thermal stability, stringent handling and storage procedures are paramount.
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Storage of Solid Compound: Store the solid form of this compound at -20°C or lower for long-term storage.
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Stock Solutions: Prepare stock solutions in anhydrous DMSO. For short-term storage (up to one month), aliquots can be kept at -20°C. For longer-term storage (up to six months), it is highly recommended to store aliquots at -80°C.
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Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions as this can accelerate degradation. Prepare single-use aliquots whenever possible.
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Working Solutions: Prepare fresh working solutions from a thawed stock aliquot for each experiment. Do not store diluted aqueous solutions of the compound.
Troubleshooting Guides
Issue 1: Lower than Expected Agonist Activity in Luciferase Reporter Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare a fresh dilution of this compound from a new, properly stored aliquot. Consider preparing a fresh stock solution from solid compound if the current stock is old or has undergone multiple freeze-thaw cycles. To empirically test for degradation, you can compare the activity of your current stock to a newly prepared one in a dose-response experiment. A significant rightward shift in the EC50 or a decrease in the maximal response may indicate degradation. |
| Suboptimal Cell Conditions | Ensure cells are healthy, within a low passage number, and plated at a consistent density. Cell stress or over-confluence can negatively impact transfection efficiency and overall reporter gene expression. |
| Inefficient Transfection | Optimize the DNA-to-transfection reagent ratio for your specific cell line (e.g., HEK293T or HepG2). Use a positive control for transfection efficiency, such as a constitutively active reporter plasmid. |
| Promoter/Reporter Construct Issues | Verify the integrity of your LRH-1 expression vector and the luciferase reporter construct (e.g., containing CYP17A1 or CYP8B1 promoters). |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Concentration | Ensure complete solubilization of this compound in DMSO before preparing serial dilutions. Vortex the stock solution thoroughly. When preparing dilutions, use calibrated pipettes and ensure proper mixing at each step. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Cell Plating Inconsistency | Ensure a homogenous cell suspension before plating to achieve a uniform cell density across all wells. |
Issue 3: Difficulty in Observing a Clear Dose-Response Relationship
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound, being a hydrophobic molecule, may precipitate at higher concentrations in aqueous cell culture media. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower starting concentration for your dose-response curve or optimizing the solvent conditions (though maintaining a low final DMSO concentration is crucial). |
| Narrow Dynamic Range of the Assay | The weaker agonistic activity of this compound may result in a smaller window between baseline and maximal activation. Ensure your luminometer is sensitive enough to detect these smaller changes. You may also need to optimize the amount of transfected plasmid DNA to maximize the signal-to-background ratio. |
Quantitative Data Summary
The following table summarizes the comparative data for this compound and its more potent enantiomer, RR-Rjw100, in relation to LRH-1.
| Parameter | This compound | RR-Rjw100 | Reference |
| Binding Affinity (Ki) for LRH-1 | ~1.2 µM | Similar to this compound | |
| Luciferase Reporter Assay Activity | Weaker Agonist | ~46% more active than this compound | |
| Coactivator Recruitment | Weakly recruits coactivators | More efficient coactivator recruitment |
Experimental Protocols
LRH-1 Luciferase Reporter Gene Assay
This protocol is designed for assessing the agonist activity of this compound on LRH-1 in a cell-based system. HEK293T or HepG2 cells are suitable for this assay.
Materials:
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HEK293T or HepG2 cells
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DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
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LRH-1 expression vector (full-length human LRH-1)
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Luciferase reporter vector containing an LRH-1 response element (e.g., from the CYP17A1 or CYP8B1 promoter)
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Control vector expressing Renilla luciferase (for normalization)
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Transfection reagent (e.g., Lipofectamine 3000)
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This compound and RR-Rjw100 (as a positive control) stock solutions in DMSO
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Dual-luciferase reporter assay system
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White, opaque 96-well cell culture plates
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Luminometer
Procedure:
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Cell Seeding: Seed cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
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Transfection: Co-transfect the cells with the LRH-1 expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector using your optimized transfection protocol.
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Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or RR-Rjw100. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
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Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 and maximal efficacy.
TR-FRET Coactivator Recruitment Assay
This assay measures the ability of this compound to promote the interaction between LRH-1 and a coactivator peptide.
Materials:
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GST-tagged LRH-1 Ligand Binding Domain (LBD)
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Fluorescently labeled coactivator peptide (e.g., from Tif2/SRC-2)
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Terbium-labeled anti-GST antibody
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Assay buffer (e.g., TR-FRET buffer)
-
This compound and RR-Rjw100 stock solutions in DMSO
-
Low-volume, 384-well black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of GST-LRH-1 LBD, fluorescently labeled coactivator peptide, and terbium-labeled anti-GST antibody in assay buffer at the desired concentrations.
-
Compound Plating: Add serial dilutions of this compound or RR-Rjw100 to the wells of a 384-well plate. Include a vehicle control (DMSO).
-
Addition of LRH-1 LBD: Add the GST-LRH-1 LBD solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
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Addition of Coactivator Peptide and Antibody: Add a pre-mixed solution of the fluorescently labeled coactivator peptide and the terbium-labeled anti-GST antibody to each well.
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Incubation: Incubate the plate for at least 1 hour at room temperature, protected from light.
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Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescent label) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the log of the compound concentration and fit to a dose-response curve to determine the EC50 and maximal recruitment.
Visualizations
Caption: Workflow for key experiments to assess this compound activity.
Caption: Signaling pathways of LRH-1 activation by RJW100 enantiomers.
References
Technical Support Center: SS-Rjw100 In Vitro Performance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SS-Rjw100. Our goal is to help you optimize your in vitro experiments and address common challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as a dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1).[1][2] It binds to the ligand-binding pocket of these receptors to modulate their transcriptional activity. However, it is important to note that this compound is the less active enantiomer of the racemic compound RJW100, with its counterpart, RR-RJW100, being a more potent LRH-1 agonist.[1][3][4]
2. What is the difference in activity between this compound and RR-RJW100?
While both enantiomers have similar binding affinities for LRH-1 and SF-1, their functional activities, particularly for LRH-1, are significantly different. RR-RJW100 is reported to be 46% more active than this compound in LRH-1 luciferase reporter assays. This difference is attributed to the ability of RR-RJW100 to form more stable and critical interactions within the LRH-1 ligand-binding pocket.
3. Why does this compound show lower activity than RR-RJW100 despite similar binding affinities?
Crystallography and molecular dynamics simulations have revealed that this compound adopts multiple, less stable configurations within the LRH-1 binding pocket. It fails to consistently form a crucial hydrogen bond that is maintained by the more active RR-enantiomer. This instability attenuates the intramolecular signaling necessary for efficient coregulator recruitment, leading to weaker transcriptional activation.
4. What are the recommended storage and handling conditions for this compound?
For optimal performance and stability, it is recommended to follow the storage guidelines for the closely related compound, RR-RJW100. Stock solutions should be prepared in newly opened, anhydrous DMSO. For long-term storage, aliquots of the stock solution should be kept at -80°C (up to 6 months). For short-term storage, -20°C is suitable for up to one month. Avoid repeated freeze-thaw cycles.
5. In which in vitro assays is this compound typically used?
This compound is primarily used in comparative studies alongside RR-RJW100 to investigate the stereochemical requirements for LRH-1 and SF-1 activation. Common in vitro assays include:
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Luciferase reporter assays to measure transcriptional activation of target genes.
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Differential Scanning Fluorimetry (DSF) to assess ligand-induced protein stabilization.
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Co-regulator recruitment assays (e.g., FRET) to measure the interaction between the nuclear receptor and its co-activators or co-repressors.
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RT-qPCR in cell-based assays to quantify the expression of endogenous target genes.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no activity of this compound in a luciferase reporter assay. | 1. Expected Lower Potency: this compound is inherently a weaker agonist than RR-RJW100. 2. Suboptimal Concentration: The concentration of this compound may be too low to elicit a significant response. 3. Degraded Compound: Improper storage or handling may have led to compound degradation. | 1. Run RR-RJW100 as a positive control to establish a baseline for maximum activation. 2. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and reporter construct. 3. Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage at -80°C. |
| High variability between experimental replicates. | 1. Inconsistent Compound Dilution: Inaccurate pipetting can lead to variations in the final compound concentration. 2. Cell Health and Density: Variations in cell seeding density or cell health can affect transfection efficiency and reporter gene expression. 3. Instability in Binding Pocket: The inherent instability of this compound's binding may contribute to greater experimental noise. | 1. Use calibrated pipettes and prepare a master mix for serial dilutions. 2. Ensure a consistent cell seeding protocol and monitor cell viability. 3. Increase the number of technical and biological replicates to improve statistical power. |
| This compound does not show a significant stabilizing effect in a Differential Scanning Fluorimetry (DSF) assay. | This is an expected result. Unlike RR-RJW100, this compound does not significantly stabilize the LRH-1 or SF-1 ligand-binding domain. | This observation is consistent with the published literature and reflects the unstable binding mode of this compound. Use RR-RJW100 as a positive control for protein stabilization. |
| Unexpected off-target effects in a cell-based assay. | 1. High Compound Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. 2. Cell Line Specificity: The cellular context, including the expression of other receptors and signaling molecules, can influence the response. | 1. Determine the lowest effective concentration from a dose-response curve and use that for subsequent experiments. 2. If possible, use a cell line with knockout or knockdown of LRH-1 or SF-1 to confirm target-specific effects. |
Experimental Protocols & Data
Comparative Activity of RJW100 Enantiomers in LRH-1 Luciferase Reporter Assay
This table summarizes the relative activity of this compound compared to its more active enantiomer, RR-RJW100, in a typical LRH-1 luciferase reporter assay.
| Compound | Relative Luciferase Activity (%) | Key Observation |
| RR-RJW100 | 100% (Reference) | Potent agonist, establishes the maximal response. |
| This compound | ~54% | Significantly reduced activity compared to RR-RJW100. |
Protocol: Luciferase Reporter Assay for LRH-1 Activity
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Cell Culture and Transfection:
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Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well.
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After 24 hours, co-transfect cells with an LRH-1 expression vector, a luciferase reporter plasmid containing LRH-1 response elements, and a Renilla luciferase control plasmid for normalization.
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Compound Treatment:
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24 hours post-transfection, treat the cells with varying concentrations of this compound or RR-RJW100 (e.g., 0.1 µM to 10 µM). Include a DMSO vehicle control.
-
-
Luciferase Assay:
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After 24 hours of compound treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
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-
Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
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Calculate the fold change in activity relative to the DMSO control.
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Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound in activating LRH-1.
Experimental Workflow
Caption: Standard workflow for an in vitro luciferase reporter assay with this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low activity of this compound.
References
Validation & Comparative
Unveiling the Agonist Activity of SS-Rjw100 on Steroidogenic Factor-1 (SF-1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the agonist activity of SS-Rjw100 on Steroidogenic Factor-1 (SF-1), a key regulator of endocrine function and steroidogenesis. Through a detailed comparison with its enantiomer (RR-Rjw100) and other SF-1 modulators, this document offers valuable insights supported by experimental data to inform research and development in endocrinology and metabolic diseases.
Comparative Analysis of SF-1 Modulators
This compound is an enantiomer of the dual agonist RJW100, which targets both SF-1 and Liver Receptor Homolog-1 (LRH-1). Understanding the specific activity of this compound on SF-1 is crucial for its potential therapeutic applications. The following table summarizes the available quantitative data for this compound and compares it with other relevant SF-1 modulators.
| Compound | Target(s) | Activity Type | Binding Affinity (Ki) for SF-1 (µM) | Potency (pEC50) for SF-1 | Notes |
| This compound | SF-1, LRH-1 | Agonist | 30 | Similar to RR-Rjw100 in luciferase assays | Weaker LRH-1 agonist compared to RR-Rjw100. |
| RR-Rjw100 | SF-1, LRH-1 | Agonist | 13 (not statistically significant vs. This compound) | Similar to this compound in luciferase assays | More potent LRH-1 agonist. |
| RJW100 (racemic) | SF-1, LRH-1 | Agonist | Not specified | 7.5[1][2][3][4] | A potent dual agonist for LRH-1 and SF-1.[1] |
| RJW102 | SF-1 | Selective Agonist | Not specified | Not specified | Developed as a selective agonist for SF-1. |
| RJW103 | SF-1 | Selective Agonist | Not specified | Not specified | Developed as a selective agonist for SF-1. |
| AC-45594 | SF-1 | Inverse Agonist | IC50: 0.05-0.1 | Not applicable | A potent and selective inverse agonist for SF-1. |
Note: While the binding affinity of RR-Rjw100 for SF-1 trends higher than that of this compound, the difference has been reported as not statistically significant. Crucially, their activation of SF-1 in functional assays is described as similar.
Experimental Methodologies
The validation of this compound's agonist activity on SF-1 and its comparison with other compounds rely on established in vitro assays. Below are detailed protocols for the key experiments cited.
Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for quantifying the transcriptional activity of nuclear receptors like SF-1 in response to a ligand.
Principle: A reporter gene construct is created containing a luciferase gene downstream of a promoter with SF-1 response elements. Cells are co-transfected with this reporter construct and an expression vector for SF-1. If a compound activates SF-1, the receptor will bind to the response elements and drive the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of SF-1 activation.
Protocol:
-
Cell Culture and Transfection:
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HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
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Co-transfection is performed using a lipid-based transfection reagent with the SF-1 expression plasmid, the luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with a medium containing the test compounds (e.g., this compound, RR-Rjw100) at various concentrations.
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Cells are incubated with the compounds for another 24 hours.
-
-
Luciferase Activity Measurement:
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The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
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The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
-
Data Analysis:
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The normalized luciferase activity is plotted against the compound concentration to generate dose-response curves.
-
The EC50 or pEC50 values are calculated from these curves to determine the potency of the agonist.
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Peptide Recruitment Assay
This assay assesses the ability of a ligand to promote the interaction between SF-1 and its coactivators, a crucial step in transcriptional activation.
Principle: Ligand binding to the Ligand Binding Domain (LBD) of SF-1 induces a conformational change that facilitates the recruitment of coactivator proteins, which often contain an LXXLL motif. This interaction can be detected using techniques like Fluorescence Resonance Energy Transfer (FRET) or AlphaScreen.
Protocol (FRET-based):
-
Protein Expression and Labeling:
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The SF-1 LBD is expressed as a fusion protein with a donor fluorophore (e.g., GST-SF1-LBD-Europium).
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A peptide containing the LXXLL motif from a coactivator (e.g., SRC-1) is synthesized and labeled with an acceptor fluorophore (e.g., biotinylated peptide with Streptavidin-Allophycocyanin).
-
-
Assay Setup:
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The donor-labeled SF-1 LBD and the acceptor-labeled coactivator peptide are mixed in a microplate well.
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Test compounds are added at varying concentrations.
-
-
Measurement:
-
The plate is incubated to allow for binding.
-
The FRET signal is measured using a plate reader. An increase in the FRET signal indicates that the compound has induced the proximity of the donor and acceptor fluorophores, meaning it has promoted the recruitment of the coactivator peptide to the SF-1 LBD.
-
-
Data Analysis:
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The FRET signal is plotted against the compound concentration to determine the EC50 for coactivator recruitment.
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Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows, the following diagrams have been generated using Graphviz.
SF-1 Signaling Pathway
Caption: SF-1 signaling pathway activated by extracellular signals and synthetic agonists.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for validating SF-1 agonist activity using a luciferase reporter assay.
References
Crystallographic Confirmation of SS-Rjw100's Binding Mode: A Comparative Guide
This guide provides a detailed comparison of the binding mode of SS-Rjw100, a synthetic agonist of the nuclear receptor Liver Receptor Homolog 1 (LRH-1), with its enantiomer and other related compounds. The information is supported by crystallographic data and is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is one of two enantiomers of the potent dual agonist for Liver Receptor Homolog 1 (LRH-1) and Steroidogenic Factor-1 (SF-1), with its counterpart being RR-Rjw100.[1][2][3] LRH-1 is a critical regulator of metabolic homeostasis, making it a significant therapeutic target for conditions like diabetes, liver disease, and inflammatory bowel disease.[1] Understanding the precise binding mode of its agonists is paramount for the rational design of more potent and selective modulators. X-ray crystallography has been instrumental in elucidating the structural basis of LRH-1 activation by synthetic ligands, revealing unexpected complexities in their interactions.[4]
Recent crystallographic studies have surprisingly shown that closely related agonists can adopt dramatically different binding poses within the LRH-1 ligand-binding pocket. This guide will delve into the crystallographically determined binding mode of this compound, compare it with its more potent enantiomer RR-Rjw100 and another synthetic agonist GSK8470, and provide the detailed experimental protocols used to obtain these structural insights.
Comparative Analysis of Ligand Binding
The binding of synthetic agonists to LRH-1 is a complex process influenced by subtle structural variations. Unlike the native phospholipid ligands, these synthetic molecules bind deep within the ligand-binding pocket.
Key Findings from Crystallographic Studies:
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Distinct Binding Modes: A seminal discovery was that RJW100 and a structurally similar agonist, GSK8470, bind to LRH-1 in completely different orientations, with their bicyclic cores positioned perpendicularly to each other. This highlights the unpredictable nature of ligand binding within the hydrophobic pocket of LRH-1.
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Novel Polar Interactions: The binding of RJW100 is characterized by a novel polar interaction facilitated by its hydroxyl group, which engages with a network of conserved water molecules deep in the binding pocket, interacting with residues such as Thr352. This water-mediated interaction is crucial for the agonist-mediated activation of LRH-1.
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Influence of Chirality: The stereochemistry of RJW100 plays a pivotal role in its interaction with LRH-1. The RR-enantiomer (RR-Rjw100) is a more potent agonist than the SS-enantiomer (this compound). Crystallographic analysis reveals that while the enantiomers have similar binding affinities, this compound adopts multiple configurations within the binding pocket and fails to make a critical interaction that is observed for RR-Rjw100, leading to attenuated intramolecular signaling for coregulator recruitment.
Quantitative Data Summary
The following tables summarize the key crystallographic data and binding characteristics of this compound and its comparators.
Table 1: Crystallographic Data for LRH-1 in Complex with Synthetic Agonists
| Complex | PDB ID | Resolution (Å) | R-work / R-free | Key Interacting Residues |
| LRH-1 / RR-Rjw100 / Tif2 | 5L11 | 1.85 | 0.19 / 0.22 | His390, Arg393, Thr352 (via water) |
| LRH-1 / SR-Rjw100 / Tif2 | 5L12 | 2.10 | 0.20 / 0.24 | Similar to RR-Rjw100, but with higher B-factors for the ligand |
| LRH-1 / GSK8470 | 3PLZ | 2.30 | 0.20 / 0.25 | His390 (π-π stacking) |
| LRH-1 / 6N / Tif2 | 5W4K | 2.15 | 0.22 / 0.25 | Thr352 (via water), additional interactions via sulfamide and R1 linker |
Data sourced from referenced publications.
Table 2: Comparison of Binding Characteristics
| Ligand | Agonist/Antagonist | Potency (pEC50 for LRH-1) | Key Binding Features |
| This compound | Agonist (weaker) | Not explicitly stated | Adopts multiple configurations in the binding pocket, weaker recruitment of coregulators. |
| RR-Rjw100 | Agonist (potent) | 6.6 | Forms a critical water-mediated interaction with Thr352; more stable binding pose. |
| GSK8470 | Agonist | Similar to RJW100 | Different binding mode from RJW100, involving π-π stacking with His390. |
| 6N | Agonist (full) | More potent than RJW100 | Utilizes a novel mechanism involving specific interactions by its sulfamide and R1 linker to promote allosteric signaling. |
Experimental Protocols
The determination of the crystal structure of LRH-1 in complex with this compound involves several key steps, from protein expression and purification to crystallization and data collection.
1. Protein Expression and Purification:
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The human LRH-1 ligand-binding domain (LBD) is expressed in E. coli as a fusion protein (e.g., with a His-tag or GST-tag) for ease of purification.
-
Cells are grown in a suitable medium (e.g., LB or terrific broth) and induced with IPTG at a low temperature to enhance soluble protein expression.
-
The cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
The affinity tag is typically cleaved by a specific protease (e.g., TEV protease), followed by a second round of affinity chromatography to remove the tag and uncleaved protein.
-
The final purification step is usually size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
2. Crystallization:
-
The purified LRH-1 LBD is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
-
The ligand (this compound) is added in molar excess to the protein solution to ensure saturation of the binding pocket.
-
A fragment of a co-activator peptide, such as Tif2, is often included to stabilize the active conformation of the receptor.
-
Crystallization screening is performed using vapor diffusion methods, such as hanging drop or sitting drop. Small droplets of the protein-ligand complex are mixed with a reservoir solution containing a precipitant (e.g., PEG, salts) and allowed to equilibrate.
-
Crystals typically appear within a few days to weeks.
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a previously determined structure of LRH-1 as a search model.
-
The model is refined against the diffraction data, and the ligand (this compound) is built into the electron density map.
Visualizations
The following diagrams illustrate the experimental workflow for crystallographic studies and the signaling pathway of LRH-1.
References
Tale of Two Enantiomers: A Comparative Analysis of Gene Expression Induced by SS-Rjw100 and RR-RJW100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of SS-Rjw100 and RR-RJW100, the two enantiomers of the synthetic dual agonist RJW100, which targets the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1). While chemically mirror images, these molecules exhibit distinct effects on gene expression, primarily through differential activation of LRH-1. This document summarizes the available experimental data, details the methodologies used to obtain these findings, and visualizes the underlying molecular mechanisms.
Key Findings
While global gene expression profiling data (e.g., RNA-seq or microarray) directly comparing this compound and RR-RJW100 is not publicly available, a clear difference in their activity, particularly on LRH-1, has been established through various biochemical and cell-based assays. The primary distinction lies in their potency as LRH-1 agonists, with RR-RJW100 being significantly more active.
Quantitative Data Summary
The differential effects of this compound and RR-RJW100 on LRH-1 and SF-1 activation are summarized in the table below. The data highlights the superior efficacy of RR-RJW100 in activating LRH-1.
| Parameter | This compound | RR-RJW100 | Target Receptor | Key Findings |
| LRH-1 Activation | Weaker Agonist | Stronger Agonist | LRH-1 | RR-RJW100 is up to 46% more active than this compound in LRH-1 luciferase reporter assays[1][2]. |
| Coactivator Recruitment | Weakly recruits coregulators in vitro | Recruits 55% higher levels of Tif2 | LRH-1 | RR-RJW100 demonstrates a significantly greater capacity to recruit the transcriptional coactivator Tif2 to LRH-1 compared to this compound[2]. |
| SF-1 Activation | Similar activity to RR-RJW100 | Similar activity to this compound | SF-1 | Both enantiomers activate SF-1 to a similar extent[1][2]. |
| Binding Affinity | Similar binding affinity to RR-RJW100 | Similar binding affinity to this compound | LRH-1 & SF-1 | The two enantiomers exhibit comparable binding affinities for both LRH-1 and SF-1. |
Signaling Pathway and Experimental Workflow
The differential activity of the enantiomers on LRH-1 dictates their downstream gene regulatory effects. The following diagrams illustrate the signaling pathway of LRH-1 activation and a typical experimental workflow used to assess the potency of these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the differential activities of this compound and RR-RJW100.
Luciferase Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate a specific nuclear receptor in a cellular context.
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are typically used due to their high transfection efficiency and low endogenous nuclear receptor expression. Cells are seeded in multi-well plates and co-transfected with three plasmids:
-
An expression vector for the full-length nuclear receptor (e.g., human LRH-1).
-
A reporter vector containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple response elements for the nuclear receptor.
-
A control vector containing a different luciferase gene (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.
-
-
Compound Treatment: After a post-transfection period (typically 24 hours), the cells are treated with various concentrations of this compound, RR-RJW100, or a vehicle control (e.g., DMSO).
-
Cell Lysis and Luciferase Measurement: Following an incubation period (e.g., 24 hours), the cells are lysed. The activities of both Firefly and Renilla luciferases in the cell lysate are then measured sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency. The fold activation is calculated relative to the vehicle control.
Coactivator Recruitment Assay (e.g., TR-FRET)
This in vitro assay measures the ligand-dependent interaction between a nuclear receptor and a coactivator peptide.
-
Reagents:
-
Purified, tagged (e.g., GST-tagged) Ligand Binding Domain (LBD) of the nuclear receptor (e.g., LRH-1).
-
A fluorescently labeled peptide derived from a coactivator protein (e.g., a fluorescein-labeled Tif2 peptide).
-
A lanthanide-labeled antibody that specifically binds to the tag on the LBD (e.g., Terbium-labeled anti-GST antibody).
-
-
Assay Procedure: The receptor LBD, coactivator peptide, and antibody are incubated in a microplate well with varying concentrations of the test compounds (this compound or RR-RJW100).
-
Measurement: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. If the compound induces the receptor to bind the coactivator peptide, the terbium-labeled antibody and the fluorescein-labeled peptide are brought into close proximity, resulting in a FRET signal.
-
Data Analysis: The TR-FRET ratio is calculated and plotted against the compound concentration to determine the potency (EC50) and efficacy of coactivator recruitment.
Discussion and Future Directions
The available data consistently demonstrate that RR-RJW100 is a more potent activator of LRH-1 than this compound. This is attributed to its superior ability to induce a conformational change in the receptor that favors the recruitment of transcriptional coactivators. Consequently, it is expected that RR-RJW100 would lead to a more robust induction of LRH-1 target genes involved in metabolic regulation and other cellular processes. The racemate, RJW100, has been shown to induce the expression of genes such as the Small Heterodimer Partner (SHP). It is also known to influence the expression of genes like CYP11A1 and CYP8B1.
To provide a comprehensive comparison of the gene expression profiles, future studies employing techniques such as RNA-sequencing or microarray analysis on cells treated with the individual enantiomers are warranted. Such studies would elucidate the full spectrum of genes differentially regulated by this compound and RR-RJW100 and provide deeper insights into their distinct pharmacological profiles. This information would be invaluable for the rational design of more potent and selective LRH-1 modulators for therapeutic applications.
References
Weaker Allosteric Signaling of SS-Rjw100: A Comparative Analysis
For researchers and drug development professionals, understanding the nuanced differences in the activity of stereoisomers is critical. This guide provides a comparative analysis of the allosteric signaling of SS-Rjw100, highlighting its attenuated activity compared to its enantiomer, RR-Rjw100, and other agonists. The data presented is compiled from peer-reviewed studies to support further research and development of selective nuclear receptor modulators.
The synthetic agonist RJW100 has been identified as a dual agonist for the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1).[1][2] However, studies have revealed significant differences in the activity of its enantiomers, with this compound demonstrating weaker activation of LRH-1 compared to RR-Rjw100.[3] This reduced activity is attributed to impaired allosteric signaling between the ligand-binding domain and the activation function surface (AFS).[3] Furthermore, when compared to other LRH-1 agonists like 6N, RJW100 (as a racemic mixture or unspecified enantiomer) behaves as a partial agonist, suggesting a generally weaker allosteric signaling profile in certain contexts.[4]
Quantitative Comparison of Allosteric Signaling
The following table summarizes the quantitative data from studies comparing the activity of this compound to its enantiomer and other LRH-1 agonists. The data clearly illustrates the reduced efficacy of this compound in activating LRH-1.
| Compound | Assay | Metric | Value | Conclusion | Reference |
| This compound | Luciferase Reporter Assay (LRH-1) | % Activation vs. RR-Rjw100 | Reduced by up to 46% | Weaker activator of LRH-1 | |
| RR-Rjw100 | Luciferase Reporter Assay (LRH-1) | % Activation | Stronger activator | Stronger activator of LRH-1 | |
| RJW100 | Luciferase Reporter Assay | pEC50 | 6.6 (LRH-1), 7.5 (SF-1) | Potent dual agonist | |
| RJW100 | Coactivator Recruitment Assay | Max Response vs. 6N | 50-60% lower | Partial agonist | |
| 5N | Coactivator Recruitment Assay | Max Response vs. 6N | 50-60% lower | Partial agonist | |
| 6N | Coactivator Recruitment Assay | Max Response | Higher than RJW100 and 5N | More like a full agonist |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the data and for designing future studies.
Luciferase Reporter Assay: This cell-based assay is used to quantify the transcriptional activation of a target receptor.
-
Cell Culture and Transfection: HEK293T cells are cultured and then co-transfected with expression plasmids for the nuclear receptor (e.g., LRH-1), a luciferase reporter gene under the control of a response element for that receptor, and a control plasmid (e.g., β-galactosidase) for normalization.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compounds (e.g., this compound, RR-Rjw100).
-
Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The β-galactosidase activity is also measured for normalization of transfection efficiency.
-
Data Analysis: The normalized luciferase activity is plotted against the compound concentration to generate dose-response curves, from which parameters like EC50 and maximal activation are determined.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the molecular interactions and conformational changes that underpin allosteric signaling.
-
System Setup: A simulation system is built based on the crystal structure of the LRH-1 ligand-binding domain (LBD) in complex with the ligand (e.g., this compound). The complex is placed in a simulation box with explicit solvent and ions.
-
Simulation Protocol: The system is first minimized to remove steric clashes, followed by a gradual heating and equilibration phase. A production run of hundreds of nanoseconds to microseconds is then performed to sample the conformational landscape of the protein-ligand complex.
-
Trajectory Analysis: The resulting trajectories are analyzed to investigate protein dynamics, ligand-protein interactions (such as hydrogen bonds), and allosteric communication pathways between the ligand-binding pocket and the AFS.
Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: HDX-MS is a powerful technique to probe protein conformational dynamics in solution.
-
Protein-Ligand Incubation: The LRH-1 LBD is incubated with the ligand of interest (e.g., RJW100, 5N, or 6N) to allow complex formation.
-
Deuterium Labeling: The protein-ligand complex is diluted in a D2O-based buffer for a specific period, during which amide hydrogens on the protein backbone exchange with deuterium. The rate of exchange depends on the solvent accessibility and hydrogen bonding of the amide protons, which are influenced by the protein's conformation.
-
Quenching and Digestion: The exchange reaction is quenched by lowering the pH and temperature. The protein is then rapidly digested into peptides by an acid-stable protease.
-
Mass Spectrometry Analysis: The deuterated peptides are analyzed by mass spectrometry to determine the extent of deuterium uptake in different regions of the protein.
-
Differential Analysis: By comparing the deuterium uptake patterns of LRH-1 bound to different ligands, regions with altered conformation and dynamics can be identified, providing insights into the allosteric effects of the ligands.
Visualizing Allosteric Signaling and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts of allosteric signaling and the experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SS-Rjw100's Effect on Tif2 Coactivator Recruitment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic small molecule SS-Rjw100 and its modulatory effect on the recruitment of the transcriptional coactivator Tif2 to the nuclear receptor Liver Receptor Homolog-1 (LRH-1). The data presented is compiled from publicly available experimental findings to offer an independent verification of its activity against its enantiomer, RR-Rjw100, and other relevant LRH-1 modulators.
Executive Summary
This compound is a stereoisomer of the dual agonist for Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1), RJW100. Experimental evidence indicates that while both enantiomers of RJW100, this compound and RR-Rjw100, facilitate the recruitment of the coactivator Tif2 (also known as NCOA2 or SRC-2) to LRH-1, they exhibit distinct potencies. Notably, RR-Rjw100 is significantly more effective in promoting this interaction. This guide presents a comparative analysis of these compounds, alongside other LRH-1 agonists and antagonists, to provide a comprehensive overview for researchers in the field of nuclear receptor signaling and drug discovery.
Data Presentation: Comparative Analysis of LRH-1 Modulators
The following tables summarize the quantitative data on the efficacy of various compounds in modulating the recruitment of Tif2 to LRH-1.
Table 1: Comparison of RJW100 Enantiomers on Tif2 Recruitment and LRH-1 Transcriptional Activity
| Compound | Relative Tif2 Recruitment to LRH-1 (at saturation) | Relative LRH-1 Transcriptional Activity (Luciferase Reporter Assay) |
| RR-Rjw100 | 55% higher than this compound[1] | 46% more active than this compound[1][2] |
| This compound | Baseline for comparison | Baseline for comparison |
Table 2: Efficacy of Various LRH-1 Agonists on Tif2 Coactivator Recruitment (Fluorescence Polarization Assay)
| Compound | EC50 for Tif2 Recruitment (nM) | Maximum Tif2 Recruitment |
| RJW100 (racemic) | ~600-700[3] | Partial Agonist[3] |
| 5N | ~600-700 | Partial Agonist (lower than 6N) |
| 6N | ~600-700 | Full Agonist (higher than RJW100 and 5N) |
Table 3: Overview of LRH-1 Antagonists and their General Effect on Coactivator Recruitment
| Compound | General Effect on Coactivator Recruitment |
| Compound 3 (and derivatives) | Diminishes interaction with co-regulatory proteins |
| ML179 and ML180 | Inverse agonists that repress LRH-1 activity, implying displacement of coactivators |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and independent verification.
Fluorescence Polarization (FP) Coactivator Recruitment Assay
This assay quantitatively measures the interaction between the LRH-1 Ligand Binding Domain (LBD) and a fluorescently labeled Tif2 peptide in the presence of a test compound.
Materials:
-
Purified human LRH-1 LBD
-
Fluorescein-labeled peptide corresponding to the Tif2 nuclear receptor interaction domain (e.g., FAM-Tif2)
-
Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 0.01% (w/v) MNG-3, and varying concentrations of DMSO to match compound dilutions.
-
Test compounds (this compound, RR-Rjw100, other modulators)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the assay plate, add a fixed concentration of LRH-1 LBD (e.g., 100 nM) and a fixed concentration of the FAM-Tif2 peptide (e.g., 10 nM) to each well.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-protein control (background).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the change in millipolarization (mP) units. The data is then plotted as mP versus compound concentration to determine the EC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate LRH-1-mediated gene transcription.
Materials:
-
HEK293 or other suitable mammalian cell line
-
Expression vector for full-length human LRH-1
-
Reporter vector containing a luciferase gene downstream of a promoter with LRH-1 response elements (e.g., 5xRE-Luc)
-
Control vector expressing Renilla luciferase for normalization
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the LRH-1 expression vector, the luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to determine the dose-response curve and EC50 values.
Mandatory Visualization
Signaling Pathway of LRH-1 and Tif2 Recruitment
Caption: LRH-1 signaling pathway upon agonist binding.
Experimental Workflow for Coactivator Recruitment Assay
Caption: Workflow for a fluorescence polarization-based coactivator recruitment assay.
References
Safety Operating Guide
Navigating the Disposal of SS-Rjw100: A Guide for Laboratory Professionals
Providing critical safety information and operational guidance for the proper disposal of the research chemical SS-Rjw100 is paramount for maintaining a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound, this document outlines a comprehensive disposal procedure based on established best practices for handling research chemicals of unknown toxicity. As a precautionary measure, this compound should be treated as a hazardous chemical.
This compound is identified as an enantiomer of RJW100, which acts as a racemic agonist of the nuclear receptor liver receptor homolog 1 (LRH-1) and steroidogenic factor 1 (SF-1).[1] Its role in promoting the recruitment of coregulator protein fragments in vitro highlights its biological activity.[1] Given its nature as a biologically active small molecule, careful handling and disposal are essential to mitigate any potential hazards to personnel and the environment.
Step-by-Step Disposal Protocol for this compound
This protocol provides a conservative approach to the disposal of this compound, ensuring the safety of laboratory personnel and compliance with general laboratory waste regulations.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate PPE. This minimizes the risk of exposure through inhalation, ingestion, or skin contact.
2. Waste Segregation and Collection: Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables such as gloves, weighing paper, and pipette tips, in a designated, leak-proof, and clearly labeled solid chemical waste container.
-
Do not mix with non-hazardous trash.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a designated, leak-proof, and shatter-resistant liquid chemical waste container.
-
Ensure the container is compatible with the solvent used to dissolve this compound.
-
Do not pour this compound solutions down the drain.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
-
3. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
4. Storage of Waste: Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent accidental reactions.
5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for waste pickup and disposal.
Quantitative Data Summary: PPE and Waste Container Specifications
For clarity and easy reference, the following table summarizes the key specifications for personal protective equipment and waste containers for the disposal of this compound.
| Item | Specification |
| Personal Protective Equipment (PPE) | |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. Consider a chemically resistant apron if handling larger quantities. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a fume hood if there is a risk of aerosolization. |
| Waste Containers | |
| Solid Waste Container | Leak-proof, durable plastic container with a secure lid. Must be clearly labeled as "Hazardous Waste." |
| Liquid Waste Container | Shatter-resistant, chemically compatible container (e.g., HDPE, glass) with a screw-top cap. Must be clearly labeled as "Hazardous Waste." |
| Sharps Waste Container | Puncture-resistant container specifically designed for sharps. Must be clearly labeled as "Hazardous Waste - Sharps." |
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound are publicly available, the procedures outlined above are derived from standard laboratory chemical waste management protocols. The underlying principle is the containment and segregation of potentially hazardous materials to prevent environmental release and human exposure.
Logical Workflow for Chemical Waste Segregation
The following diagram illustrates the decision-making process for segregating different types of laboratory waste, which is applicable to the disposal of this compound.
Caption: Logical workflow for the segregation of laboratory chemical waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling SS-Rjw100
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, use, and disposal of SS-Rjw100, a potent agonist of the nuclear receptors LRH-1 and SF-1. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Chemical Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Nitrile Gloves | Chemically resistant and disposable. Inspect for tears before use. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powdered form to avoid inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Preparation and Use:
-
All handling of this compound should be conducted in a designated chemical fume hood.
-
Avoid the creation of dust when working with the powdered form.
-
Use dedicated laboratory equipment (spatulas, weighing paper, etc.) and clean thoroughly after each use.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable laboratory detergent and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office immediately.
-
Prevent the spill from spreading.
-
Follow the instructions of the emergency response team.
-
Visual Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response plan for a spill.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency response plan for an this compound spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
